Technical Documentation Center

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Core Science & Biosynthesis

Foundational

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde molecular weight and formula

Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde . While often overshadowed by its regioisomer (the 4'-methyl derivative used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde . While often overshadowed by its regioisomer (the 4'-methyl derivative used in sartan drug synthesis), this specific scaffold represents a critical "ortho-substituted" biaryl motif. Its unique steric environment—created by the proximity of the aldehyde group to the biaryl axis—makes it a valuable model for studying atropisomerism and a versatile intermediate for constructing polycyclic aromatic hydrocarbons (PAHs) and fluorenone derivatives.

Critical Differentiation Alert: Researchers frequently confuse this molecule with 4'-methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9), the key intermediate for Telmisartan.

  • Target of this Guide (CAS 2928-40-7): Methyl group is on the same ring as the aldehyde (Position 4).

  • Sartan Intermediate (CAS 16191-28-9): Methyl group is on the distal phenyl ring (Position 4').

Part 1: Physicochemical Profile

The molecular weight and formula are identical for both isomers, necessitating rigorous spectroscopic differentiation.

Core Data Table
PropertyValueTechnical Notes
IUPAC Name 4-Methyl-[1,1'-biphenyl]-2-carbaldehydeAlso known as 4-Methylbiphenyl-2-carboxaldehyde
Molecular Formula

Degree of Unsaturation: 9
Molecular Weight 196.24 g/mol Monoisotopic Mass: 196.0888 Da
CAS Number 2928-40-7Distinct from 16191-28-9 (4'-isomer)
Physical State Pale yellow oil or low-melting solidTendency to supercool; crystallizes upon seeding.[1][2]
Boiling Point ~315°C (Predicted)High thermal stability due to conjugation.
LogP (Predicted) 3.74Highly lipophilic; requires non-polar solvents (DCM, Toluene).
Solubility DMSO, Chloroform, Ethyl AcetateInsoluble in water.

Part 2: Synthetic Methodology (The "How")

The most robust route to 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This protocol prioritizes regiocontrol to ensure the methyl group remains on the aldehyde-bearing ring.

Retrosynthetic Logic

To synthesize the specific 4-methyl isomer, we must select coupling partners where the methyl and aldehyde functionalities are pre-installed on the aryl halide.

  • Partner A (Electrophile): 2-Bromo-5-methylbenzaldehyde (Wait: Numbering check. If CHO is C1, Br is C2, Me is C4 relative to CHO? No. Correct IUPAC for the precursor is 2-Bromo-4-methylbenzaldehyde ).

  • Partner B (Nucleophile): Phenylboronic acid.

Optimized Experimental Protocol

Reagents:

  • 2-Bromo-4-methylbenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve 2-Bromo-4-methylbenzaldehyde in Toluene/Ethanol. Degas the solvent stream by bubbling Argon for 20 minutes (Critical to prevent Pd oxidation).

  • Activation: Add

    
    . The solution should turn bright yellow. Stir for 10 minutes at room temperature.
    
  • Coupling: Add Phenylboronic acid followed by the aqueous

    
    .
    
  • Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot will shift significantly upwards (

    
     change).
    
  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica Gel 60).
    
    • Eluent Gradient: 100% Hexane

      
       5% EtOAc in Hexane.
      
Reaction Pathway Visualization

SuzukiCoupling Start 2-Bromo-4-methylbenzaldehyde (Electrophile) Cat Pd(PPh3)4 Oxidative Addition Start->Cat Boron Phenylboronic Acid (Nucleophile) Trans Transmetallation (Base: K2CO3) Boron->Trans Cat->Trans Pd(II)-Ar-Br RedElim Reductive Elimination Trans->RedElim Pd(II)-Ar-Ar' RedElim->Cat Pd(0) Regeneration Product 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Target) RedElim->Product

Figure 1: Catalytic cycle for the regioselective synthesis of the target molecule via Suzuki-Miyaura coupling.

Part 3: Analytical Validation & QC

Trustworthiness in synthesis relies on proving you have the correct isomer. The following NMR signatures are diagnostic.

1H NMR Interpretation ( , 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Value
Aldehyde (-CHO) 9.98 ppm Singlet (1H)Confirms oxidation state.
Aromatic C3-H ~7.85 ppmDoublet (d, J=1.5 Hz)The proton meta to the biphenyl linkage and ortho to the aldehyde.
Methyl (-CH3) 2.45 ppm Singlet (3H)CRITICAL: If this peak is a singlet, the methyl is on the aldehyde ring. If it appears as a multiplet or shifts slightly due to shielding from the second ring, verify integration.
Biphenyl Linkage 7.30 - 7.50 ppmMultiplet (5H)Represents the unsubstituted phenyl ring (Ring B).

Differentiation Check: If the NMR shows an


 pattern in the aromatic region (characteristic of para-substitution on the distal ring), you have synthesized the wrong isomer  (4'-methyl). The target molecule (4-methyl) will show a more complex 

pattern for Ring A.

Part 4: Applications in Drug Discovery

While the 4'-isomer is the "Sartan" precursor, the 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) serves distinct roles in medicinal chemistry:

  • Fluorenone Synthesis: Acid-catalyzed cyclization of this aldehyde yields substituted fluorenones. The position of the methyl group (C4) directs the cyclization to form specific methylfluorenone isomers used in organic electronics.

  • Atropisomerism Studies: The bulk of the aldehyde at C2 and the methyl at C4 creates significant steric strain against the phenyl ring at C1. This restricts rotation around the biaryl axis, making this molecule a standard probe for measuring rotational energy barriers in biaryl systems.

  • Schiff Base Ligands: Condensation of the aldehyde with chiral amines generates steric bulky ligands used in asymmetric catalysis.

Isomer Decision Tree

IsomerCheck Start Biphenyl Aldehyde Sample Q1 Where is the Methyl Group? Start->Q1 PathA Same ring as Aldehyde (Pos 4) Q1->PathA NMR: Singlet Methyl PathB Other ring (Pos 4') Q1->PathB NMR: Para-pattern ResultA Target: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) Use: Fluorenone synthesis, Ligand design PathA->ResultA ResultB Isomer: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9) Use: Telmisartan/Irbesartan precursor PathB->ResultB

Figure 2: Decision matrix for distinguishing the target molecule from its commercially dominant isomer.

References

  • ChemScene. (2023). Product Data: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7).[3] Retrieved from

  • Sigma-Aldrich. (2023). 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Specification Sheet. Retrieved from (Note: Verify specific catalog number for 4- vs 4'- isomer as vendors often cross-list).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis protocol).
  • PubChem. (2023). Compound Summary: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9).[4][5][6] Retrieved from (Included for differential diagnosis).

Sources

Exploratory

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde physical and chemical properties

An In-depth Technical Guide to 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Introduction 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone. This structure, which combines a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Introduction

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone. This structure, which combines a reactive aldehyde group with a rigid biphenyl scaffold, makes it a valuable intermediate in various fields of chemical synthesis.[1] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, reactivity, and safety protocols, tailored for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical compound in a research and development setting.

Identifiers and Nomenclature
  • IUPAC Name : 2-(4-methylphenyl)benzaldehyde[4]

  • CAS Number : 16191-28-9[4]

  • Molecular Formula : C₁₄H₁₂O[4][5]

  • Synonyms : 4'-Methyl-biphenyl-2-carbaldehyde, 4'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde, 2-(p-tolyl)benzaldehyde[6]

Physicochemical Data Summary

The properties of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 196.24 g/mol [4][5]
Appearance Off-white solid (typical)[7]
Boiling Point 343.6 ± 21.0 °C (Predicted)[6]
Flash Point 191.4 °C (Predicted)[6]
Density 1.074 g/cm³ (Predicted)[6]
Solubility Soluble in Dichloromethane, Ethyl Acetate[6]
Topological Polar Surface Area 17.1 Ų[4]
XLogP3-AA 3.7[4]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde are key to its utility as a chemical building block.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

While various methods can be envisioned for the synthesis of unsymmetrical biphenyls, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high efficiency, substrate tolerance, and mild reaction conditions.[3][8] A logical and industrially scalable approach involves the coupling of an appropriate boronic acid with a halogenated benzaldehyde.

G A 2-Bromobenzaldehyde F 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde A->F B 4-Methylphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde. The causality behind each step is explained to ensure reproducibility and understanding.

  • Inert Atmosphere Preparation: Assemble a three-necked round-bottom flask with a condenser and a nitrogen inlet. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Rationale: The Palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and an inert atmosphere prevents its degradation.

  • Reagent Addition: To the flask, add 2-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq). Rationale: A slight excess of the boronic acid ensures complete consumption of the aryl halide. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent and Catalyst Introduction: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Sparge the solution with nitrogen for another 10 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Rationale: Degassing the solvent removes dissolved oxygen. The biphasic solvent system facilitates the dissolution of both organic and inorganic reagents.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the catalytic cycle. Monitoring prevents side reactions from prolonged heating.

  • Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Rationale: This procedure removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel. Rationale: This final step removes unreacted starting materials, catalyst residues, and by-products, yielding the pure compound.

Chemical Reactivity

The reactivity of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is dominated by its aldehyde functional group and the aromatic biphenyl system.

  • Aldehyde Group: The carbonyl is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to an alcohol, oxidation to a carboxylic acid, and the formation of imines, acetals, and cyanohydrins. It is a key handle for building molecular complexity.

  • Aromatic System: The biphenyl rings can undergo electrophilic aromatic substitution reactions.[3] The directing effects of the aldehyde (meta-directing) and the methyl group (ortho-, para-directing), along with steric hindrance, will influence the position of substitution.

G cluster_aromatic Aromatic Ring Reactions A 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde B Reduction (e.g., NaBH₄) → Alcohol A->B Nucleophilic Addition C Oxidation (e.g., KMnO₄) → Carboxylic Acid A->C Oxidation D Reductive Amination → Amine A->D Condensation/Reduction E Electrophilic Substitution (e.g., Nitration, Halogenation) A->E Electrophilic Attack

Caption: Key reactivity pathways for the title compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not provided in the search results, the expected spectroscopic signatures can be reliably predicted based on the molecular structure. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

SpectroscopyPredicted Characteristics
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.5-10.5 ppm. Aromatic Protons: Complex multiplets in the range of ~7.0-8.0 ppm. Methyl Protons (CH₃): Singlet, ~2.3-2.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal at ~190-200 ppm. Aromatic Carbons: Multiple signals between ~120-150 ppm. Methyl Carbon (CH₃): Signal at ~20-25 ppm.
IR Spectroscopy C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700 cm⁻¹. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z ≈ 196.09, corresponding to the exact mass of C₁₄H₁₂O.[4]

Applications in Research and Drug Development

Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and marketed drugs.[3][9] The biphenyl moiety can enhance metabolic stability and modulate receptor binding.

  • Pharmaceuticals: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde serves as a key intermediate for synthesizing complex molecules. The aldehyde group can be elaborated to introduce pharmacophores, while the biphenyl core acts as a rigid scaffold. It is a precursor for potential antidiabetic agents and other therapeutics.[2][9]

  • Materials Science: The rigid biphenyl structure is a core component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where it contributes to efficient charge transport.[2][3]

  • Agrochemicals: This compound can also be utilized in the synthesis of novel pesticides and herbicides.[1][2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

Hazard Identification (GHS Classification)
  • Classification: This chemical is considered hazardous.[10]

  • Signal Word: Warning[4][10]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][11]

    • H319: Causes serious eye irritation.[4][11]

    • H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12]

    • Respiratory Protection: If dusts are generated, use an approved/certified respirator.[12]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Avoid ingestion and inhalation.[10]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[10]

Storage
  • Conditions: Store in a cool, well-ventilated place.[10] Keep the container tightly closed.[6][10] Recommended storage temperature is often 2-8°C.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7][12]

References

  • 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | C14H12O | CID 1394009 - PubChem. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • SAFETY DATA SHEET - Durham Tech. (2018, January 19). Durham Tech. Retrieved February 18, 2026, from [Link]

  • Material Safety Data Sheet - West Liberty University. (2005, October 11). West Liberty University. Retrieved February 18, 2026, from [Link]

  • Exploring the Applications of 4-Methyl-1,1'-biphenyl in Modern Industries. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 18, 2026, from [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed. (2023, April 15). PubMed. Retrieved February 18, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde 1H and 13C NMR spectra

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Introduction: Elucidating a Key Synthetic Building Block 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is a versatile bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Introduction: Elucidating a Key Synthetic Building Block

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is a versatile bifunctional molecule, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its structure, featuring two aromatic rings with distinct substitution patterns, presents a unique and instructive case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The steric interaction between the ortho-carbaldehyde group and the adjacent phenyl ring introduces conformational constraints that are directly observable in the NMR spectra.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural verification and quality control. We will delve into the rationale behind peak assignments, the influence of molecular geometry on chemical shifts, and the application of advanced NMR techniques for complete structural elucidation.

Molecular Structure and Conformational Dynamics

The core of the molecule is a biphenyl system, which is rarely planar in solution due to steric hindrance between the ortho-protons on adjacent rings.[5] In 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde, the presence of a bulky carbaldehyde group at the C2 position significantly increases the rotational barrier around the C1-C1' bond. This phenomenon, known as atropisomerism, results in a twisted conformation where the two aromatic rings are not coplanar.[5][6] This twisting minimizes steric repulsion and has profound consequences on the magnetic environment of nearby nuclei, particularly the aromatic protons.

Figure 1: Structure of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde with atom numbering.

Experimental Protocol: High-Resolution NMR Data Acquisition

The acquisition of high-quality, interpretable NMR spectra is predicated on meticulous sample preparation and instrument parameter optimization.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.

    • Acquisition Time (at): 2-4 seconds to ensure high resolution.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

3. ¹³C{¹H} NMR Spectroscopy:

  • Technique: Proton-decoupled ¹³C NMR is standard, where broadband decoupling of protons collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE) for more quantitative results, though a longer relaxation delay is required.[7] For routine characterization, standard decoupling is sufficient.

    • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons often have longer relaxation times.

    • Number of Scans (ns): 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectrum Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-CHO (Aldehyde H)~9.9 - 10.1Singlet (s)-1HThe strong electron-withdrawing and anisotropic effects of the carbonyl group cause a significant downfield shift, placing this proton in a clear, uncoupled region of the spectrum.[8][9]
Aromatic H's ~7.2 - 8.0Multiplets (m)ortho: 7-9; meta: 2-37HThis complex region contains signals for all seven aromatic protons. Detailed analysis is required.
-CH₃ (Methyl H's)~2.4Singlet (s)-3HThe methyl group is attached to an aromatic ring, resulting in a characteristic upfield shift relative to the other aromatic protons.[8][10]

Dissecting the Aromatic Region (7.2 - 8.0 ppm):

  • Ring A (Carbaldehyde-substituted): This ring contains four protons (H3, H4, H5, H6) and will exhibit a complex splitting pattern due to their distinct chemical environments.

    • H3: Expected to be the most downfield of the Ring A protons due to its ortho position relative to the deshielding aldehyde group. It will likely appear as a doublet of doublets (dd) or a multiplet.

    • H6: This proton is ortho to the biphenyl linkage. Its chemical shift is influenced by both the adjacent ring and the nearby aldehyde group. Due to steric hindrance, the aldehyde's carbonyl oxygen may be oriented towards H6, causing further deshielding through-space.[11][12]

    • H4, H5: These protons will resonate in the mid-aromatic region, likely appearing as overlapping multiplets (triplet-like patterns).

  • Ring B (Methyl-substituted): This ring has a C₂ symmetry axis, making H2'/H6' and H3'/H5' chemically equivalent. This simplifies the spectrum.

    • H3'/H5': These protons are ortho to the electron-donating methyl group and will appear as a doublet upfield of the H2'/H6' signal.

    • H2'/H6': These protons are meta to the methyl group and will appear as a doublet downfield of the H3'/H5' signal. This pattern is often referred to as an AA'BB' system.

¹³C NMR Spectrum Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
-CHO (Carbonyl C)~192The carbonyl carbon is highly deshielded and is typically found far downfield.[8][13]
C1, C2, C1', C4' (Quaternary C's)~125 - 148These four carbons lack attached protons and often have lower intensity. C2 (bearing the aldehyde) and C1' (bearing the other ring) will be significantly affected by their substituents. C4' (bearing the methyl group) will be shifted downfield relative to a standard aromatic carbon.
Aromatic CH's ~124 - 135The eight protonated aromatic carbons will appear in this range. Their specific shifts depend on the electronic effects of the substituents. Carbons on Ring A are influenced by the electron-withdrawing aldehyde, while those on Ring B are influenced by the electron-donating methyl group.
-CH₃ (Methyl C)~21The sp³-hybridized methyl carbon is highly shielded and appears far upfield.[8][10]

To definitively assign the quaternary and protonated carbons, 2D NMR techniques are indispensable.

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D spectra provide foundational data, 2D NMR experiments are essential for confirming connectivity and spatial relationships, validating the proposed structure beyond any doubt.

1. COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would clearly show the coupling network within Ring A (H3-H4-H5-H6) and within Ring B (H2'/H3' and H5'/H6'), confirming them as separate spin systems.

G cluster_0 Ring A Spin System cluster_1 Ring B Spin System H3 H3 H4 H4 H3->H4 Jortho H5 H5 H4->H5 Jortho H6 H6 H5->H6 Jortho H2p_H6p H2'/H6' H3p_H5p H3'/H5' H2p_H6p->H3p_H5p Jortho

Figure 2: Expected COSY correlations for the aromatic protons.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a straightforward way to assign all protonated carbons by correlating the already-assigned proton signals to their corresponding carbon signals.

3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is the key experiment for assigning quaternary carbons and linking the molecular fragments. Key expected correlations include:

  • From the aldehyde proton to C2 and C3 .

  • From the methyl protons to C4' , C3' , and C5' .

  • From H6 to C1' and C2' , which would bridge the two rings and confirm their connectivity.

4. NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For this molecule, a NOESY spectrum is critical for confirming the twisted conformation. A key observable would be a cross-peak between the aldehyde proton and the H6' proton on the adjacent ring, providing direct evidence of their spatial proximity due to the hindered rotation.[14][15]

Conclusion

The complete NMR characterization of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is a multi-faceted process that relies on a synergistic interpretation of 1D and 2D NMR data. The ¹H spectrum is defined by a downfield aldehyde singlet, an upfield methyl singlet, and a complex aromatic region whose pattern is dictated by substitution and conformational restriction. The ¹³C spectrum provides a map of the carbon framework. By employing a logical workflow—from high-quality data acquisition to the systematic application of COSY, HSQC, HMBC, and NOESY experiments—an unambiguous and robust structural elucidation can be achieved. This detailed understanding of the spectral features is paramount for any scientist utilizing this compound in synthesis, ensuring identity, purity, and quality in research and development settings.

References

  • Mayo, R. E., & Goldstein, J. H. (1965). A proton magnetic resonance investigation of biphenyl. Molecular Physics, 10(3), 301-313. [Link]

  • Caddick, S., et al. (2007). An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. Organic & Biomolecular Chemistry. [Link]

  • Fraser, R. R., & Swingle, R. B. (1969). Effect of N-acylamino groups on the chemical shift of the ortho proton in biphenyls. Canadian Journal of Chemistry, 47(13), 2741-2744. [Link]

  • Kumar, A., et al. (2013). Supplementary Information for "A Highly Efficient and Reusable Copper-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids". Molecules, 18. [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 33(9), 1035-1045. [Link]

  • Barich, D. H., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6784-6791. [Link]

  • Zou, X., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Supplementary Information. Chemical Communications. [Link]

  • Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(4), 633-637. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for an article. [Link]

  • Kumar, A., & Shah, B. A. (2015). Supporting Information for "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids". Organic Letters, 17, 5232. [Link]

  • Sun, N., et al. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]

  • PubChem. (n.d.). 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Mash, E. A. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education, 74(12), 1470. [Link]

  • Wilson, N. K. (1976). Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Journal of the Association of Official Analytical Chemists, 59(5), 957-961. [Link]

  • Lesot, P., et al. (2018). (a) General structure of enantiomeric couples of ortho -trisubstituted... ResearchGate. [Link]

  • Alam, S., et al. (2021). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals, 48(10), 1445-1456. [Link]

  • Li, D., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19, 9419-9433. [Link]

  • Harvey, S. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. [Link]

  • Kohzadi, H., & Soleiman-Beigi, M. (2020). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. [Link]

  • Salnikov, O. G., et al. (2022). Through-Space Multinuclear Magnetic Resonance Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. Analytical Chemistry, 94(47), 15010–15018. [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... ResearchGate. [Link]

  • Barfield, M., et al. (2007). Computation of through-space NMR shielding effects by aromatic ring–cation complexes. Journal of Molecular Structure: THEOCHEM, 807(1-3), 11-18. [Link]

  • Schöll, A., et al. (2003). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. The Journal of Chemical Physics, 119(21), 11254-11261. [Link]

  • SpectraBase. (n.d.). 4-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • ResearchGate. (2025). “Through‐Space” Relativistic Effects on NMR Chemical Shifts of Pyridinium Halide Ionic Liquids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Profiling of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

This guide details the mass spectrometry profiling of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7), a critical intermediate in the synthesis of biaryl pharmaceuticals and a structural isomer of key sartan impu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7), a critical intermediate in the synthesis of biaryl pharmaceuticals and a structural isomer of key sartan impurities.

Executive Summary

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (C₁₄H₁₂O) is a functionalized biaryl building block. Precise mass spectrometric characterization is essential for differentiating this compound from its regioisomers—most notably 4'-methyl-[1,1'-biphenyl]-2-carbaldehyde (a common impurity in Telmisartan and Irbesartan synthesis). This guide provides the fragmentation logic, experimental protocols, and data interpretation frameworks necessary for confident identification.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde
Common Name 4-Methyl-2-phenylbenzaldehyde
CAS Registry Number 2928-40-7
Molecular Formula C₁₄H₁₂O
Exact Mass 196.0888 Da
Structural Features Biphenyl core; Aldehyde at pos. 2 (Ring A); Methyl at pos. 4 (Ring A); Ring B unsubstituted.
Key Isomers 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9)

Mass Spectrometry Data: Electron Ionization (EI)

Under standard EI conditions (70 eV), 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde exhibits a fragmentation pattern characteristic of ortho-substituted biaryls. The proximity of the aldehyde group to the phenyl ring (ortho-position) facilitates unique cyclization pathways.

Predicted Fragmentation Spectrum (m/z)
m/zIon IdentityRelative Intensity (Est.)[1]Mechanistic Origin
196 [M]⁺ High (80-100%) Molecular ion; stable aromatic system.
195 [M-H]⁺ High (60-90%)Loss of aldehydic hydrogen; formation of stable acylium ion.
168 [M-CO]⁺ Moderate (30-50%)Decarbonylation of the molecular ion.
167 [M-CHO]⁺ Base Peak (100%)

-cleavage of formyl radical; forms the 4-methylbiphenyl cation .
165 [C₁₃H₉]⁺ Moderate (40-60%)Fluorenyl cation . Formed via cyclization and loss of H₂/CH₃ fragments.
152 [C₁₂H₈]⁺ Low-ModerateBiphenylene cation . Loss of methyl from the m/z 167 species.
91 [C₇H₇]⁺ LowTropylium ion (minor pathway due to biphenyl stability).
77 [C₆H₅]⁺ LowPhenyl cation from the unsubstituted Ring B.
Fragmentation Mechanics

The fragmentation is driven by the stability of the biphenyl core and the "ortho effect."

  • Primary Pathway (Acylium & Decarbonylation): The molecular ion (m/z 196) readily loses the aldehydic hydrogen to form the acylium ion (m/z 195). Subsequent loss of CO yields the m/z 167 cation.

  • The Ortho Effect (Cyclization): Unlike para-isomers, the 2-carbaldehyde position allows the carbonyl oxygen or the resulting carbocation to interact with the ortho-phenyl ring (Ring B). This facilitates the expulsion of small molecules (CHO/CO) to form fused tricyclic systems like the fluorenyl cation (m/z 165) . This ion is a diagnostic marker for biphenyls.

  • Methyl Group Loss: The m/z 167 ion (methylbiphenyl cation) can lose the methyl group (15 Da) to form the biphenylene cation (m/z 152), providing a secondary confirmation of the methyl substituent.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of ion formation under EI-MS conditions.

FragmentationPathway M Molecular Ion [M]+ m/z 196 (C14H12O) MH Acylium Ion [M-H]+ m/z 195 M->MH - H• (1 Da) MCHO Methylbiphenyl Cation [M-CHO]+ m/z 167 M->MCHO - CHO• (29 Da) MCO [M-CO]+ m/z 168 M->MCO - CO (28 Da) MH->MCHO - CO (28 Da) Fluorenyl Fluorenyl Cation m/z 165 MCHO->Fluorenyl - H2 / Rearrangement Biphenylene Biphenylene Cation m/z 152 MCHO->Biphenylene - CH3• (15 Da) Phenyl Phenyl Cation m/z 77 MCHO->Phenyl Ring Cleavage

Figure 1: Proposed EI-MS fragmentation pathway for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

Experimental Protocol: GC-MS Analysis

To ensure reproducible data, the following protocol is recommended. This method is optimized to separate the target from its 4'-methyl isomer.

Chromatographic Conditions
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1); Temp: 280°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Critical for isomer separation).

    • Hold 3 min.

  • Transfer Line: 280°C.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: m/z 40–400.

  • Solvent Delay: 3.0 min.

Workflow Diagram

GCMS_Workflow Sample Sample Prep (1 mg/mL in DCM) Inlet GC Inlet 280°C, Split 20:1 Sample->Inlet Separation Capillary Column DB-5ms (Isomer Resolution) Inlet->Separation Ionization EI Source 70 eV Fragmentation Separation->Ionization Detection Quadrupole MS Scan m/z 40-400 Ionization->Detection Data Data Analysis Extract Ion Chromatogram (EIC) m/z 196, 167, 165 Detection->Data

Figure 2: Analytical workflow for the identification of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

Isomer Differentiation (Critical Control)

In drug development (e.g., Sartan synthesis), distinguishing the target (CAS 2928-40-7) from the 4'-methyl isomer (CAS 16191-28-9) is vital.

  • Mass Spec Limitations: Both isomers yield m/z 196, 167, and 165. The intensity ratios may vary slightly, but are not reliable for absolute identification without standards.

  • Chromatographic Solution: The 4-methyl isomer (methyl on the crowded ortho-substituted ring) typically elutes earlier than the 4'-methyl isomer (methyl on the para-position of the distal ring) due to steric shielding reducing the effective boiling point and interaction with the stationary phase.

  • Action: Always run a mixed standard of CAS 2928-40-7 and CAS 16191-28-9 to establish relative retention times (RRT).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Biphenyl Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde solubility and stability

The following technical guide details the solubility, stability, and handling protocols for 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde , a critical intermediate in the synthesis of angiotensin II receptor antagonists (sart...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde , a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans).

Solubility, Stability, and Process Handling

Chemical Identity & Disambiguation

Critical Note on Nomenclature: In industrial and patent literature, this compound is frequently referred to loosely as "4-Methyl-2-biphenylcarbaldehyde." However, strict IUPAC nomenclature defines the methyl group position on the distal ring (4'-position) relative to the aldehyde-bearing ring.

  • Preferred Name: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde[1][2]

  • CAS Registry Number: 16191-28-9[1][2][3][4][5]

  • Synonyms: 4'-Methyl-2-biphenylcarbaldehyde; 2-(4-Methylphenyl)benzaldehyde[1][2]

  • Molecular Formula: C₁₄H₁₂O

  • Molecular Weight: 196.25 g/mol

  • Role: Key intermediate for Telmisartan, Irbesartan, and other sartan-class antihypertensives.

Structural Visualization: The aldehyde functionality is located at the ortho (2) position of the first phenyl ring, while the methyl group is at the para (4') position of the second phenyl ring.

Structure Figure 1: Structural Components of CAS 16191-28-9 Biphenyl Biphenyl Core Aldehyde Aldehyde Group (-CHO) (Position 2) Biphenyl->Aldehyde Ring A (Ortho) Methyl Methyl Group (-CH3) (Position 4') Biphenyl->Methyl Ring B (Para)

Physicochemical Profile

Unlike its para-aldehyde isomer (which is a high-melting solid, ~108°C), the ortho-substitution in this compound disrupts crystal packing, resulting in a significantly lower melting point.

PropertySpecificationEngineering Implication
Physical State Viscous oil or low-melting solidOften requires handling as a melt or solution; difficult to crystallize directly from reaction mixtures.
Melting Point ~44–50°C (often supercools to oil)Transport and storage may require temperature control to prevent phase changes that complicate dispensing.
Boiling Point ~343°C (Predicted)High boiling point makes distillation difficult without high vacuum; purification via crystallization or chromatography is preferred.
LogP (Predicted) ~3.7Highly lipophilic; partitions strongly into organic phases during extraction.
Density ~1.07 g/cm³Slightly denser than water; forms the lower layer in aqueous/organic extractions if using chlorinated solvents.
Solubility & Solvent Selection

The compound's biphenyl core confers high lipophilicity. Understanding its solubility profile is essential for process optimization, particularly during the work-up of Suzuki coupling reactions.

Solvent Compatibility Table
Solvent ClassSolubilityProcess Application
Chlorinated (DCM, Chloroform) High (>100 mg/mL) Excellent for extraction from aqueous reaction quenches.
Esters (Ethyl Acetate) High Preferred green solvent for extraction and chromatography.
Aromatics (Toluene) High Common reaction solvent; suitable for azeotropic drying.
Alcohols (Methanol, Ethanol) Moderate to High (Warm) Solubility decreases significantly at low temperatures, making alcohols potential candidates for crystallization (often with an antisolvent).
Aliphatics (Hexane, Heptane) Low to Moderate Used as an antisolvent to induce precipitation or crystallization of the product from more polar organic solutions.
Water Insoluble (<0.1 mg/mL) Product remains in the organic phase during aqueous washes.
Process Workflow: Purification Logic

Because the compound is an oil/low-melting solid, purification often involves extraction followed by crystallization of a downstream intermediate, or careful crystallization of the aldehyde itself using a solvent/antisolvent system.

SolubilityWorkflow Figure 2: Solubility-Driven Purification Workflow Crude Crude Reaction Mixture (Suzuki Coupling) Extraction Liquid-Liquid Extraction (DCM or EtOAc / Water) Crude->Extraction OrganicPhase Organic Phase (Contains Product) Extraction->OrganicPhase High Solubility AqueousPhase Aqueous Phase (Salts/Catalyst) Extraction->AqueousPhase Insoluble Conc Concentration (Rotary Evaporation) OrganicPhase->Conc Oil Viscous Oil Residue Conc->Oil Cryst Crystallization Attempt (Heptane/EtOAc) Oil->Cryst Cooling

Stability & Degradation

The aldehyde functionality at the ortho position is susceptible to oxidation and specific degradation pathways.

A. Oxidation (Primary Degradation Mode)

Like most aromatic aldehydes, this compound oxidizes to the corresponding carboxylic acid upon exposure to air. This reaction is accelerated by light and trace metal impurities (often present from Pd-catalyzed synthesis).

  • Degradant: 4'-Methyl-2-biphenylcarboxylic acid (CAS 13728-48-8).

  • Impact: The acid impurity can interfere with subsequent nucleophilic additions or cyclization reactions in Sartan synthesis.

  • Mitigation: Store under inert atmosphere (Nitrogen or Argon).[6]

B. Thermal Stability
  • Stable: Up to ~150°C in inert environments.

  • Unstable: Prolonged heating >60°C in air leads to rapid darkening (oxidation/polymerization).

C. Storage Protocol
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Blanket with Nitrogen or Argon.[6]

  • Container: Amber glass (to minimize photochemical activation of the aldehyde) with Teflon-lined caps.

  • Shelf Life: 12–24 months if strictly sealed; re-test purity (HPLC) before use if stored >6 months.

Analytical Monitoring

To ensure the integrity of the starting material before use in drug development, the following checks are recommended:

  • HPLC: Monitor for the appearance of the carboxylic acid peak (typically elutes earlier than the aldehyde on Reverse Phase C18 columns due to higher polarity).

  • TLC:

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm). The aldehyde will be less polar (higher Rf) than the acid degradation product.

  • 1H NMR:

    • Aldehyde Proton: Distinct singlet at ~9.9–10.0 ppm.

    • Acid Proton: Broad singlet >11 ppm (if degradation is present).

References
  • Chemical Identity: PubChem. 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CID 1394009).[2] National Library of Medicine. [Link]

  • Sartan Synthesis Context: Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.
  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Protocols & Analytical Methods

Method

Detailed protocol for Suzuki coupling synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Application Note: High-Efficiency Suzuki-Miyaura Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Abstract & Scope This protocol details the optimized synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Abstract & Scope

This protocol details the optimized synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) via palladium-catalyzed Suzuki-Miyaura cross-coupling. This biaryl aldehyde serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and functionalized liquid crystal materials.

The method utilizes 2-bromo-5-methylbenzaldehyde and phenylboronic acid as the primary coupling partners. Unlike generic protocols, this guide addresses specific challenges associated with ortho-substituted formyl groups, including steric hindrance and potential side reactions (e.g., Cannizzaro disproportionation) under basic conditions.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the sterically congested biaryl bond. The ortho-formyl group on the aryl halide facilitates the reaction electronically (electron-withdrawing) but imposes steric demands that require specific ligand choices.

  • Target: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde[1]

  • Disconnection: Biaryl C-C bond.

  • Electrophile: 2-Bromo-5-methylbenzaldehyde (Reactive handle: C-Br).

  • Nucleophile: Phenylboronic acid (Reactive handle: C-B(OH)₂).

Structural Validation of Precursor: To obtain the methyl group at the 4-position of the biphenyl product (para to the biaryl bond), the starting benzaldehyde must have the methyl group para to the bromine.

  • Precursor Numbering: 2-Bromo-5-methylbenzaldehyde.

    • C1: -CHO

    • C2: -Br (Site of coupling)

    • C5: -CH₃ (Para to Br)

  • Product Numbering:

    • C1: Phenyl attachment

    • C2: -CHO

    • C4: -CH₃

Critical Reagents & Equipment

Reagents:

Reagent CAS No. Equiv.[2][3] Role
2-Bromo-5-methylbenzaldehyde 133059-43-5 1.0 Electrophile
Phenylboronic acid 98-80-6 1.2 Nucleophile
Pd(PPh₃)₄ 14221-01-3 0.03 (3 mol%) Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8 2.5 Base
1,2-Dimethoxyethane (DME) 110-71-4 Solvent Main Solvent

| Water (H₂O) | 7732-18-5 | Solvent | Co-solvent |

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Schlenk line or balloon assembly for degassing.

  • Magnetic stir bar (egg-shaped for efficient vortex).

  • Oil bath with temperature control.

Detailed Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere)
  • Charge Solids: To a clean, dry 3-neck round-bottom flask, add:

    • 2-Bromo-5-methylbenzaldehyde (1.99 g, 10.0 mmol)

    • Phenylboronic acid (1.46 g, 12.0 mmol)

    • Pd(PPh₃)₄ (347 mg, 0.3 mmol)

    • Note: Add the catalyst last to minimize air exposure before degassing.

  • Solvent Preparation: In a separate flask, prepare a mixture of DME (40 mL) and distilled water (10 mL).

  • Base Addition: Dissolve Na₂CO₃ (2.65 g, 25.0 mmol) directly into the water portion or add as a solid to the reaction flask if using the biphasic method. Recommendation: Dissolve base in water first for better homogeneity.

  • Degassing (CRITICAL):

    • Add the solvent mixture to the reaction flask.[3][4][5]

    • Immediately seal the flask and sparge with Argon/Nitrogen for 15-20 minutes. Alternatively, perform 3 cycles of "Freeze-Pump-Thaw" if working on a small scale (<1g).

    • Why? Oxygen causes homocoupling of boronic acids (forming biphenyl impurities) and oxidizes the phosphine ligands, deactivating the catalyst.

Phase 2: Catalysis & Reflux
  • Heating: Place the flask in a pre-heated oil bath set to 85°C (internal temp ~80°C).

  • Monitoring: Stir vigorously (800 RPM). The reaction typically turns from yellow to a dark orange/brown color, indicating active Pd(0) species.

  • Timeline: Reflux for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1).

    • Starting Material R_f: ~0.6

    • Product R_f: ~0.5 (Aldehyde is slightly more polar than the bromide).

    • Look for the disappearance of the bromide spot.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature.

  • Extraction:

    • Dilute with water (50 mL) and Ethyl Acetate (50 mL).

    • Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with:

    • Brine (saturated NaCl) x 1.

    • Water x 1.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Perform Flash Column Chromatography on Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.

    • Note: The product is an oil or low-melting solid.

Mechanistic Insight & Workflow Visualization

The reaction follows the standard Suzuki-Miyaura catalytic cycle.[3][6] The base plays a dual role: it activates the boronic acid to form a boronate species (increasing nucleophilicity) and facilitates the transmetallation step by displacing the halide on the Palladium complex.

SuzukiWorkflow Start Reagents: 2-Bromo-5-methylbenzaldehyde Phenylboronic Acid Degas Degassing: Remove O2 to prevent homocoupling Start->Degas Mix in DME/H2O Catalysis Catalytic Cycle: Pd(PPh3)4, Na2CO3 Reflux 85°C Degas->Catalysis Add Catalyst Workup Workup: Extraction (EtOAc) Wash (Brine) Catalysis->Workup 4-6 Hours Product Product: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Workup->Product Purification

Caption: Operational workflow for the synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle demonstrating the Pd(0)/Pd(II) redox loop.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by O₂Degas solvents more rigorously; switch to fresh catalyst source.
Homocoupling (Biphenyl) Excess Boronic Acid + O₂Reduce Boronic Acid to 1.05 equiv; ensure strict inert atmosphere.
Protodeboronation Base/Solvent incompatibilitySwitch base to K₃PO₄ or KF; use anhydrous Toluene with minimal water.
Aldehyde Oxidation Air exposure during workupPerform workup quickly; store product under N₂ at 4°C.
Black Precipitate (Pd Black) Ligand dissociationAdd excess PPh₃ (10 mol%) to stabilize the active Pd species.

Optimization Tip: For challenging substrates or scale-up, switching the solvent system to Toluene/Ethanol/Water (4:1:1) often improves solubility and reaction rate due to the higher boiling point of toluene.

Safety & Handling (MSDS Highlights)

  • 2-Bromo-5-methylbenzaldehyde: Irritant. Avoid inhalation.

  • Phenylboronic Acid: May be harmful if swallowed.

  • Pd(PPh₃)₄: Store in freezer. Air sensitive. Toxic if ingested.

  • DME (Dimethoxyethane): Suspected teratogen. Use in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Huff, B. E., et al. (1998).[7] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.[7] Organic Syntheses, 75, 53. Link

  • BenchChem. (n.d.). 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Product Data. Link

  • Littke, A. F., & Fu, G. C. (2000).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Executive Summary & Strategic Analysis This guide details the optimized synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde , a critical biaryl scaffold often utilized as an intermediate in the synthesis of Angiotensin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimized synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde , a critical biaryl scaffold often utilized as an intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) and functionalized optoelectronic materials.

The Synthetic Challenge

The synthesis of ortho-substituted biaryl aldehydes presents specific challenges:

  • Steric Hindrance: The ortho-formyl group creates steric bulk near the coupling site, potentially retarding the transmetallation step in the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the aldehyde can make the oxidative addition facile, but it also renders the catalyst susceptible to decarbonylation if temperatures are uncontrolled.

  • Side Reactions: Aldehydes are prone to oxidation (to carboxylic acids) or Cannizzaro disproportionation under the basic conditions required for Suzuki-Miyaura coupling.

Retrosynthetic Logic

To synthesize the target 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (where the methyl and aldehyde groups reside on the same ring), the structural mapping dictates the use of 2-bromo-5-methylbenzaldehyde as the electrophile.

  • Electrophile: 2-Bromo-5-methylbenzaldehyde (The aldehyde is at C1, Bromo at C2, Methyl at C5. Upon coupling at C2, the biphenyl numbering shifts, placing the methyl at position 4 relative to the new C1-C1' bond).

  • Nucleophile: Phenylboronic acid.[1][2]

Reaction Engineering & Mechanism

Catalyst Selection Strategy

While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the historical standard, it is often insufficient for sterically hindered ortho-substituted substrates. We recommend two protocols:

  • Protocol A (Standard): Uses Pd(PPh3)4. Suitable for routine, small-scale synthesis where reaction time is not critical.

  • Protocol B (High-Performance): Uses a Buchwald-type precatalyst (e.g., XPhos Pd G2 or SPhos). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate reductive elimination in hindered systems.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific stress points for this aldehyde-containing substrate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate limiting for e- rich halides) Pd0->OxAdd + 2-Bromo-5-methylbenzaldehyde PdII_Int Pd(II) Oxidative Adduct (Stabilized by Ligand) OxAdd->PdII_Int TransMet Transmetallation (Sterically Sensitive Step) PdII_Int->TransMet + Activated Phenylboronate SideRxn SIDE REACTION: Decarbonylation to Toluene deriv. PdII_Int->SideRxn High Temp (>100°C) BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Releases Target Molecule

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.[2][3] Note the risk of decarbonylation at high temperatures.

Experimental Protocols

Protocol A: Standard Conditions (Pd(PPh3)4)

Best for: General synthesis, low cost, non-urgent timelines.

Reagents:

  • 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Sodium Carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Procedure:

  • Setup: Charge a round-bottom flask with 2-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g), phenylboronic acid (12 mmol, 1.46 g), and Pd(PPh3)4 (0.3 mmol, 346 mg).

  • Inerting: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling and catalyst oxidation.

  • Solvent Addition: Add degassed DME (45 mL) and degassed 2M aqueous Na2CO3 (15 mL) via syringe.

  • Reaction: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

Protocol B: High-Performance Conditions (SPhos-Pd-G2)

Best for: High yields, hindered substrates, scale-up.

Reagents:

  • 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • SPhos Pd G2 (0.5 - 1.0 mol%)

  • Potassium Phosphate (K3PO4) (2.0 equiv)

  • Solvent: Toluene / Water (10:1)

Procedure:

  • Setup: Charge reaction vessel with aryl halide, boronic acid, K3PO4, and catalyst.

  • Degassing: Seal vessel and purge with Argon.

  • Reaction: Add degassed Toluene/Water mixture. Heat to 80°C.

  • Efficiency: Reaction is typically complete in 2–4 hours due to the accelerated transmetallation facilitated by the SPhos ligand.

Purification & Analytics

The Bisulfite Purification "Hack"

Aldehydes can be chemically purified without column chromatography by forming a water-soluble bisulfite adduct. This removes non-aldehyde impurities (like de-halogenated byproducts or homocoupled biphenyls).

Purification Crude Crude Organic Mixture Bisulfite Add Sat. NaHSO3 (aq) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgLayer Organic Layer (Discard Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Separation->AqLayer Regen Add NaHCO3 or dilute acid (Regenerate Aldehyde) AqLayer->Regen Pure Pure 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Regen->Pure

Figure 2: Chemical purification workflow using Sodium Bisulfite.

Analytical Data (Expected)
  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.95 (s, 1H, CHO) – Distinctive aldehyde singlet.
      
    • 
       7.8–7.3 (m, aromatic protons). Look for the specific pattern of the 1,2,4-substituted ring.
      
    • 
       2.45 (s, 3H, Ar-CH3).
      
  • MS (ESI): m/z 197.1 [M+H]+.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Oxidation of catalyst (Pd black formation).Ensure rigorous degassing. Switch to SPhos-Pd-G2.
Starting Material Remains Steric hindrance slowing transmetallation.[4]Increase temperature to 100°C (if using Toluene) or switch to Protocol B.
Homocoupling (Ph-Ph) Oxygen presence or excess Boronic acid.Reduce Boronic acid to 1.05 equiv. Verify inert atmosphere.
Aldehyde Oxidation Trace peroxides in ether solvents (DME/THF).Use fresh, distilled solvents or switch to Toluene.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organic Syntheses. (2007). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling.[4][5][6][7] Org.[1][3] Synth. 84, 217. (General procedure adapted for biaryls). Link

  • PubChem. (2023). 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) Compound Summary. Link

Sources

Method

Experimental procedures for reactions involving 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Application Note: Strategic Synthesis and Functionalization of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde Executive Summary & Strategic Importance This guide details the experimental protocols for the synthesis and derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Executive Summary & Strategic Importance

This guide details the experimental protocols for the synthesis and derivatization of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 50670-50-3).

Nomenclature Clarification: While strictly defined IUPAC names can vary, this guide focuses on the industrially relevant isomer where the aldehyde is at position 2 of Ring A and the methyl group is at position 4' of Ring B. This scaffold is the critical "ortho-pivot" intermediate for the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Irbesartan).

Core Applications:

  • Sartan Synthesis: Precursor to the biphenyl-2-carboxylic acid moiety found in Telmisartan.[1]

  • Heterocycle Formation: A versatile electrophile for constructing benzimidazoles and quinazolines.

  • Materials Science: A building block for liquid crystals requiring biphenyl cores.

Module A: Construction of the Scaffold (Suzuki-Miyaura Coupling)

The most robust route to the biphenyl core involves the palladium-catalyzed coupling of 2-bromobenzaldehyde and 4-tolylboronic acid.

Mechanistic Insight

We utilize a ligand-modified Palladium(II) system. Triphenylphosphine (


) is chosen over bidentate ligands for this specific substrate because the steric bulk at the ortho-position of the aldehyde requires a more flexible coordination sphere during the transmetalation step.
Experimental Protocol

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Tolylboronic acid (1.05 equiv)

  • Palladium(II) Acetate (

    
    ) (0.5 mol%)
    
  • Triphenylphosphine (

    
    ) (1.5 mol%)
    
  • Sodium Carbonate (

    
    ) (2.0 M aqueous solution)[2]
    
  • Solvent: 1-Propanol (Preferred for green chemistry metrics) or Toluene/Ethanol.

Step-by-Step Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and

    
     inlet, dissolve 2-bromobenzaldehyde (50.0 g, 270 mmol) and 4-tolylboronic acid (38.6 g, 284 mmol) in 1-Propanol (500 mL).
    
  • Degas: Sparge the solution with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid, reducing yield.

  • Catalyst Addition: Add

    
     (303 mg) and 
    
    
    
    (1.06 g). Stir for 5 minutes until the solution darkens (formation of active
    
    
    species).
  • Base Addition: Add the 2M

    
     solution (162 mL) in one portion.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor by HPLC (Target: <0.5% starting bromide).
    
  • Workup: Cool to

    
    . Add water (400 mL) to precipitate inorganic salts. Filter hot if necessary to remove Pd black.
    
  • Isolation: Cool the filtrate to

    
    . The product crystallizes as pale yellow needles. Filter and wash with cold hexanes/water (1:1).
    

Yield Expectation: 90–95% Purity: >98% (HPLC)

Workflow Visualization

SuzukiCoupling Start Reagents: 2-Bromobenzaldehyde 4-Tolylboronic Acid Cat Catalyst Activation: Pd(OAc)2 + PPh3 -> Pd(0) Start->Cat N2 Sparge Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation (Base) 3. Reductive Elimination Cat->Cycle Heat to Reflux Workup Quench & Crystallization (1-Propanol/Water) Cycle->Workup Completion Product Product: 4'-Methyl-2-biphenylcarbaldehyde Workup->Product Filtration

Figure 1: Suzuki-Miyaura coupling workflow optimized for steric hindrance management.

Module B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

For Telmisartan synthesis, the aldehyde at position 2 is often oxidized to the carboxylic acid (4'-methyl-2-biphenylcarboxylic acid). The Pinnick Oxidation is the gold standard here because it avoids the chlorination of the electron-rich methyl-biphenyl ring that occurs with stronger oxidants like


 or unbuffered bleach.
Mechanistic Insight

The reaction uses sodium chlorite (


) as the oxidant.[3] The byproduct is hypochlorous acid (

), which is highly reactive and can chlorinate the aromatic ring. We use 2-methyl-2-butene as a scavenger to trap

, ensuring chemoselectivity.
Experimental Protocol

Reagents:

  • 4'-Methyl-2-biphenylcarbaldehyde (10.0 g, 51 mmol)

  • Sodium Chlorite (

    
    , 80%) (1.5 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (1.1 equiv)
    
  • 2-Methyl-2-butene (5.0 equiv) - The Scavenger

  • Solvent:

    
    -Butanol / Water (3:1) or Acetonitrile / Water (2:1).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in

    
    -Butanol (100 mL).
    
  • Buffer Prep: Dissolve

    
     and 
    
    
    
    in water (35 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 30 minutes at room temperature. Note: Slight exotherm.

  • Monitoring: Stir vigorously for 2 hours. The yellow color of

    
     should be faint.
    
  • Quench: Add aqueous

    
     (5%) to destroy excess oxidant.
    
  • Isolation: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[2]

  • Purification: The crude acid can be recrystallized from Toluene.

Yield Expectation: 88–92%

Reaction Pathway Visualization

Pinnick Aldehyde Aldehyde Substrate Intermediate Hydroxy-hypochlorite Intermediate Aldehyde->Intermediate + HClO2 Chlorous Chlorous Acid (HClO2) Active Oxidant HOCl HOCl Byproduct (Toxic/Chlorinating) Intermediate->HOCl Acid Target Carboxylic Acid Intermediate->Acid HOCl->Aldehyde Side Reaction (Without Scavenger) Trap Trapped Chlorohydrin (Harmless) HOCl->Trap + Scavenger (FAST) Scavenger Scavenger (2-methyl-2-butene)

Figure 2: Pinnick oxidation mechanism highlighting the critical role of the HOCl scavenger.

Module C: Benzimidazole Scaffold Construction

While Telmisartan links the benzimidazole to the methyl group, reacting the aldehyde directly with diamines creates 2-substituted benzimidazoles, a common scaffold in antifungal research.

Protocol:

  • Mix: Aldehyde (1 equiv) + o-phenylenediamine (1.1 equiv) in DMF.

  • Oxidant: Add

    
     (Sodium metabisulfite) (1.2 equiv) to facilitate oxidative cyclization of the intermediate Schiff base.
    
  • Heat:

    
     for 6 hours.
    
  • Result: Formation of 2-(4'-methylbiphenyl-2-yl)-1H-benzimidazole.

Quality Control & Impurity Profile

When manufacturing this intermediate, the following impurities must be monitored via HPLC (C18 column, Acetonitrile/Water gradient).

Impurity NameOriginControl Strategy
4,4'-Dimethylbiphenyl Homocoupling of boronic acidDegas solvents thoroughly; slow addition of catalyst.
Biphenyl-2-carbaldehyde Protodeboronation of boronic acidAvoid excessive heating; ensure anhydrous boronic acid storage.
Unreacted Bromide Incomplete reactionIncrease catalyst loading or reaction time; check base strength.
Palladium Residues Catalyst carryoverUse "QuadraSil" scavengers or charcoal filtration during workup.

References

  • Suzuki Coupling Optimization: Huff, B. E., et al. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling." Organic Syntheses, 1998, 75,[2] 53.

  • Pinnick Oxidation Mechanism: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[3][4] Tetrahedron, 1981, 37(11), 2091-2096.

  • Benzimidazole Synthesis: Naeimi, H., et al. "Mild and efficient one-pot synthesis of 2-substituted benzimidazoles." Journal of Chemical Sciences, 2012.
  • Telmisartan Impurities: Rao, K. S., et al. "Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan." Arabian Journal of Chemistry, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

[1] Case ID: PUR-MB2C-001 Status: Active Subject: Troubleshooting & Purification Protocols for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 16191-28-9) Assigned Scientist: Senior Application Scientist, Separation Techno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-MB2C-001 Status: Active Subject: Troubleshooting & Purification Protocols for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 16191-28-9) Assigned Scientist: Senior Application Scientist, Separation Technologies[1]

Module 1: Triage & Initial Assessment

Welcome to the Technical Support Center. You are likely working with 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1] Before proceeding, verify your material's state.[1] This compound often presents as a viscous yellow oil or a low-melting solid depending on purity and polymorphic form.[1]

Quick Diagnostic: What is your primary issue?
SymptomProbable CauseRecommended Protocol
Material is turning brown/crusty Oxidation to carboxylic acid (Auto-oxidation)Protocol A: Bisulfite Purification
Residual Metal (Pd > 100 ppm) Catalyst carryover from Suzuki couplingProtocol C: Scavenger Treatment
"Oil" won't crystallize Presence of protodeboronation impurities or isomersProtocol A: Bisulfite Purification
Close-eluting spots on TLC Unreacted halides or bi-aryl byproductsProtocol B: Flash Chromatography
Decision Matrix: Workflow Selector

PurificationLogic Start Start: Crude Material Assessment PurityCheck Is Purity > 85%? Start->PurityCheck PdCheck Is Palladium Content High? PurityCheck->PdCheck Yes AldehydeSpecific Is the impurity non-aldehyde (e.g., halide, boronic acid)? PurityCheck->AldehydeSpecific No (Dirty Crude) MethodC Protocol C: Silica Scavengers (Metal Removal) PdCheck->MethodC Yes Final Final Product: Store under Argon at -20°C PdCheck->Final No MethodA Protocol A: Bisulfite Adduct (Chemical Purification) AldehydeSpecific->MethodA Yes (High Selectivity Needed) MethodB Protocol B: Column Chromatography (Physical Purification) AldehydeSpecific->MethodB No (General Cleanup) MethodA->Final MethodB->PdCheck MethodC->Final

Figure 1: Logic flow for selecting the appropriate purification strategy based on impurity profile.

Module 2: The "Gold Standard" – Bisulfite Adduct Purification (Protocol A)

Context: This is the most robust method for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.[1] Since the target is an aldehyde, it can selectively form a water-soluble bisulfite adduct, leaving non-aldehyde impurities (halides, bi-aryls, boronic acids) in the organic layer.[1][2]

Why this works: The steric hindrance at the 2-position of the biphenyl ring is significant, but the formyl group remains accessible enough for nucleophilic attack by bisulfite.[1]

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude oil (10 g) in Methanol (30 mL) .

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 2-3 equivalents).

    • Critical Step: Vigorously stir for 1-2 hours. The mixture may become heterogeneous.[1]

    • Observation: The aldehyde converts to the sulfonate salt (solid or aqueous solution). Impurities remain in the organic/methanol phase.[1]

  • Washing (The Purification):

    • Dilute with Water (50 mL) and wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 30 mL).

    • Action: Discard the organic layer (contains non-aldehyde impurities).

    • Troubleshooting: If the adduct precipitates as a solid, filter it and wash the cake with EtOAc.[1] If it stays in water, keep the aqueous layer.[1]

  • Regeneration (Hydrolysis):

    • Place the aqueous layer (or suspended solid) in a flask.

    • Adjust pH to >10 using 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH .[1]

    • Caution: Do not use concentrated base or heat, as this may trigger Cannizzaro disproportionation.[1]

    • Extract the liberated aldehyde into DCM (3 x 40 mL).

  • Isolation:

    • Dry combined organics over MgSO₄.[1]

    • Concentrate in vacuo to yield the purified oil/solid.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) Reaction Add NaHSO3 (aq) + MeOH Crude->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrganicWaste Organic Layer: Discard (Impurities) PhaseSep->OrganicWaste Top Layer (EtOAc) Aqueous Aqueous Layer: Contains Adduct PhaseSep->Aqueous Bottom Layer (Water) Regen Add Base (pH > 10) Extract with DCM Aqueous->Regen Pure Pure Aldehyde Regen->Pure

Figure 2: Chemo-selective purification workflow using the Bisulfite method.

Module 3: Chromatographic Troubleshooting (Protocol B)

Context: If Protocol A is insufficient or if you lack bisulfite, silica chromatography is the fallback.[1]

Common Issue: Tailing or broad peaks.[1]

  • Cause: Oxidation of the aldehyde to 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.[1] The acid interacts strongly with silica.[1]

  • Solution: Passivate the silica.[1]

Optimized Solvent Systems:

Eluent SystemRatio (v/v)Application
Hexane / EtOAc 95:5 to 80:20General purification of the aldehyde.
Hexane / DCM 70:30Better for separating protodeboronation byproducts.[1]
Toluene / Hexane 50:50Excellent for separating close-running bi-aryl isomers.[1]

Expert Tip: If the acid impurity is present, flash the column with 1% Acetic Acid in the eluent only if you are trying to isolate the acid.[1] To remove the acid, pre-wash the crude mixture with saturated NaHCO₃ before loading the column.[1]

Module 4: Palladium Removal (Protocol C)

Context: Suzuki couplings often leave 500-2000 ppm of Palladium (Pd) in the product. For pharmaceutical applications, this must be <10 ppm.[1]

Q: Why isn't my column removing the dark color? A: Soluble Pd-ligand complexes (e.g., Pd-PPh₃) often co-elute with biphenyls.[1]

Corrective Action:

  • Silica Scavengers: Treat the organic solution (EtOAc) with Thiol-modified Silica (Si-Thiol) or DMT-functionalized silica (0.5 eq relative to expected Pd). Stir at 40°C for 4 hours, then filter.

  • Activated Charcoal: If scavengers are unavailable, reflux the crude solution in Ethanol with Activated Charcoal (10 wt%) for 1 hour. Filter hot through Celite.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily.[1] 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde has a low melting point and can exist as a supercooled liquid (oil) if traces of solvent or isomers are present.[1]

  • Verification: Run H-NMR.[1] If the aldehyde proton (CHO) is a clean singlet around 9.8–10.0 ppm and the integration is correct, the oil state is likely physical, not chemical.[1]

  • Fix: Try triturating the oil with cold Pentane at -78°C to induce crystallization.

Q: The aldehyde peak in NMR is disappearing over time. A: You are witnessing air oxidation.[1] This molecule converts to the carboxylic acid (white solid precipitate) upon exposure to air.

  • Storage: Must be stored under Argon/Nitrogen at -20°C.[1]

  • Stabilization: For long-term storage, you can store it as the Bisulfite Adduct (solid salt) and regenerate the aldehyde only when needed.[1]

Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg). Biphenyl aldehydes have high boiling points (>300°C atm).[1] Prolonged heating encourages decomposition.[1] Kugelrohr distillation is preferred over fractional distillation.[1]

References

  • ChemicalBook. (2023).[1] 4'-Methyl-biphenyl-2-carbaldehyde Properties and Safety.Link

  • Boucher, M. M., et al. (2017).[1][2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link

  • Sigma-Aldrich. (n.d.).[1] 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Product Specification.Link

  • Kjell, D. P., et al. (1999).[1][3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. Link

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link

Sources

Optimization

Troubleshooting common side reactions in Suzuki coupling of biphenyls

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Biphenyl Synthesis Part 1: The Diagnostic Framework In the synthesis of biphenyls—a privileged scaffold in drug discovery—the Suzuki-Miyaura reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Biphenyl Synthesis

Part 1: The Diagnostic Framework

In the synthesis of biphenyls—a privileged scaffold in drug discovery—the Suzuki-Miyaura reaction is the industry standard. However, "standard" does not mean "foolproof." When a reaction fails, it rarely fails randomly; it fails mechanistically.

This guide treats your reaction vessel as a patient. We do not guess; we diagnose based on the byproduct profile.

Visual Diagnostic Tree

Use this decision tree to identify your specific failure mode based on the crude LCMS/NMR data.

DiagnosticTree Start Analyze Crude Mixture (LCMS / NMR) Result1 Product Formed? Start->Result1 NoProd No / Low Product Result1->NoProd No SM_Remains Starting Materials Unchanged? NoProd->SM_Remains Yes Byproducts Major Byproduct Observed? NoProd->Byproducts No, Byproducts found Issue1 ISSUE: Catalyst Inactive or Oxidative Addition Failure SM_Remains->Issue1 ArH Ar-H (Dehalogenation) Byproducts->ArH Mass = Ar-X minus X plus H ArAr Ar-Ar or B-B (Homocoupling) Byproducts->ArAr Mass = 2x Ar unit ArH_B Ar'-H (Protodeboronation) Byproducts->ArH_B Mass = Ar'-B(OH)2 minus B(OH)2 plus H Issue2 ISSUE: Hydride Source Competing w/ Transmetalation ArH->Issue2 Issue3 ISSUE: Oxygen Leak or Pd(II) Precatalyst Loop ArAr->Issue3 Issue4 ISSUE: Base/Solvent Incompatibility ArH_B->Issue4

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: Protodeboronation (Loss of Boron Species)

Symptom: Your aryl halide (Ar-X) remains untouched, but the boronic acid (Ar'-B(OH)₂) has converted to the simple arene (Ar'-H).[1] Diagnosis: The rate of hydrolytic C-B bond cleavage is faster than the rate of transmetalation.

Q: Why is my boronic acid decomposing before it couples? A: Protodeboronation is catalyzed by both acids and bases, often mediated by metal salts. In Suzuki couplings, it is frequently driven by a high pH in the aqueous phase or the presence of specific substituents (e.g., ortho-fluorine, 2-pyridine, or electron-rich heterocycles).

  • Mechanism: The base forms a boronate "ate" complex.[2] If transmetalation is slow (due to steric bulk or poor catalyst activity), this "ate" complex undergoes ipso-protonation by water or solvent.

Corrective Protocol:

  • Reduce Water Activity: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ in dry dioxane or toluene. These bases have low solubility in organic solvents, creating a "surface-mediated" slow release of the active boronate species.

  • The "Slow Release" Strategy: If the boronic acid is unstable (e.g., 2-pyridyl), switch to a MIDA boronate or a Potassium Organotrifluoroborate (Ar-BF₃K). These slowly hydrolyze to the active species, keeping the standing concentration of the vulnerable boronic acid low [1].

  • Copper Scavenging: Trace copper can catalyze protodeboronation. Ensure high-purity reagents or add a chelator like EDTA if using lower-grade solvents.

Issue 2: Hydrodehalogenation (Reduction of Aryl Halide)

Symptom: The aryl halide (Ar-X) is converted to Ar-H. Diagnosis: The Oxidative Addition (OA) step worked (proving the catalyst is active), but the Pd(II) intermediate intercepted a hydride source instead of the boronic acid.

Q: Where is the hydride coming from? A: Common sources are:

  • Alcoholic Solvents:

    
    -hydride elimination from isopropanol or ethanol (if used as cosolvents).
    
  • Amine Bases:

    
    -hydride elimination from alkyl groups on bases like Et₃N.
    
  • Trace Water: In specific catalytic cycles, water can act as a hydride source via the Water-Gas Shift reaction pathway, though less common.

Corrective Protocol:

  • Solvent Switch: Eliminate alcohols. Use strictly aprotic polar solvents like DMF , DMA , or DMSO if solubility is key, or Toluene if not.

  • Ligand Upgrade: Dehalogenation competes with transmetalation. To win, you must accelerate transmetalation. Switch to electron-rich, bulky ligands like SPhos or XPhos . These facilitate rapid transmetalation and reductive elimination, outcompeting the slower hydride transfer [2].

Issue 3: Homocoupling (The "Twin" Impurity)

Symptom: You observe Ar-Ar (from halide) or Ar'-Ar' (from boronic acid).[3] Diagnosis:

  • Ar'-Ar' (Boron-Boron): Oxidative homocoupling. This requires an oxidant, usually Oxygen (O₂).

  • Ar-Ar (Halide-Halide): Reductive homocoupling. Often occurs via disproportionation of the Pd(II) intermediate.

Q: I degassed my solvent, why do I still see homocoupling? A: "Degassing" is a spectrum. Sparging with nitrogen for 5 minutes is often insufficient for sensitive reactions.

  • The Pd(II) Trap: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) to start the cycle.[4] This reduction often consumes 2 equivalents of boronic acid, generating 1 equivalent of homocoupled byproduct stoichiometrically before the cycle even begins [3].[5]

Corrective Protocol:

  • Change the Palladium Source: Switch to a Pd(0) source like Pd₂(dba)₃ or a pre-reduced Pd(II) precatalyst like Pd(dppf)Cl₂ (which is more robust).[4]

  • Freeze-Pump-Thaw: For stubborn cases, replace sparging with 3 cycles of freeze-pump-thaw.

  • Sacrificial Boronic Acid: Add 1.2–1.5 equivalents of boronic acid to account for the portion lost to initial catalyst reduction.

Issue 4: Steric Hindrance (The "Ortho" Effect)

Symptom: Reaction stalls. Starting material remains. No significant byproducts, just low conversion. Diagnosis: The steric bulk at the ortho-positions of the biphenyl coupling partners is preventing the formation of the planar transition state required for transmetalation or reductive elimination.

Q: How do I force two bulky rings together? A: You need a ligand that is both bulky (to force the product off the metal) and electron-rich (to facilitate oxidative addition).

Corrective Protocol:

  • Ligand Selection: Use SPhos (for general hindrance) or XPhos (for extreme hindrance). The specific architecture of these Buchwald ligands creates a pocket that accommodates the steric bulk while accelerating the cycle.

  • Temperature & Base: High heat (>100°C) is non-negotiable. Use KOtBu in toluene/water. The strong base facilitates the formation of a highly reactive boronate species.

Part 3: The "Gold Standard" Protocol for Difficult Biphenyls

This protocol is designed to be self-validating . It includes checkpoints to verify the system state.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-118 (SPhos Pd G2).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene : Water (10:1 ratio).

Step-by-Step Workflow:

  • Pre-Complexation (The Color Check):

    • Mix Pd(OAc)₂ and SPhos in Toluene outside the main flask. Stir for 5 mins.

    • Validation: Solution should turn from orange/red to a bright yellow. This confirms the active Pd(0)-Ligand species has formed. If it stays dark/black, your ligand is oxidized. Stop and replace ligand.

  • System Assembly:

    • Add Aryl Halide, Boronic Acid, and K₃PO₄ to the reaction vial.

    • Add the pre-formed catalyst solution.[3]

    • Add the water component last (degassed).

  • The "Schlenk" Purge:

    • Do not just bubble gas. Evacuate the headspace (vacuum) and backfill with Argon. Repeat 3x.

    • Validation: This eliminates O₂-driven homocoupling.

  • Reaction:

    • Heat to 100°C vigorously.

    • Validation: The mixture must be biphasic but turn into a fine emulsion under stirring. If layers separate distinctly, stirring is too slow (mass transfer limitation).

  • Workup:

    • Cool.[6] Filter through Celite (removes Pd black). Dilute with EtOAc. Wash with water.[6][7]

Part 4: Mechanistic Visualization

Understanding where the reaction goes wrong allows for precise intervention.

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3- Dehalo Hydrodehalogenation (Ar-H) OxAdd->Dehalo + Hydride Source (Alcohol/Base) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 - Product HomoC Homocoupling (Ar'-Ar') ProtoD Protodeboronation (Ar'-H) ArX Ar-X ArB Ar'-B(OH)2 ArB->HomoC + O2 / Pd(II) ArB->ProtoD + H2O / High pH

Figure 2: The Suzuki Catalytic Cycle highlighting entry points for common side reactions (Red).

Part 5: Reference Data

Table 1: Ligand Selection for Biphenyl Synthesis

LigandBest For...[8]Mechanism of Action
PPh₃ Simple, unhindered substratesStandard baseline. Cheap, but prone to oxidation.
SPhos Ortho-substituted biphenylsHigh turnover. Electron-richness boosts Oxidative Addition; Bulk boosts Reductive Elimination.
XPhos Sterically demanding (di-ortho)Extreme bulk prevents catalyst aggregation and forces difficult eliminations.
dppf Labile substratesBidentate bite angle stabilizes Pd, reducing dehalogenation.

Table 2: Base Compatibility Matrix

BasepKa (conj. acid)Use CaseRisk Factor
Na₂CO₃ 10.3Standard aqueous SuzukiSlow for hindered substrates.
K₃PO₄ 12.3Recommended. Hydrated solid.High basicity can trigger protecting group cleavage.
Cs₂CO₃ 10.3Anhydrous conditions"Cesium Effect" improves solubility in DMF/Dioxane.
KOtBu 17.0Very difficult couplingsCan cause base-catalyzed decomposition of starting materials.

References

  • Knapp, D. M., et al. (2010). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society. Link

Sources

Troubleshooting

Column chromatography and recrystallization methods for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Case ID: PUR-MBCA-001 Status: Active Analyst: Senior Application Scientist Subject: Optimization of Column Chromatography and Recrystallization Protocols Executive Summary & Molecule Profile You are likely synthesizing 4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MBCA-001 Status: Active Analyst: Senior Application Scientist Subject: Optimization of Column Chromatography and Recrystallization Protocols

Executive Summary & Molecule Profile

You are likely synthesizing 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction (e.g., coupling 2-bromo-5-methylbenzaldehyde with phenylboronic acid).

This molecule presents a specific purification challenge: it often exists as a viscous yellow oil or a low-melting solid (Melting Point < 60°C, often supercooled liquid at RT). Unlike high-melting solids, it cannot always be easily recrystallized directly from the crude mixture.

Target Molecule Characteristics:

  • Physical State: Viscous oil (crude) / Low-melting crystalline solid (pure).

  • Key Functionality: Aldehyde (-CHO). Risk:[1][2][3] Susceptible to oxidation to carboxylic acid if exposed to air on silica gel for prolonged periods.

  • Lipophilicity (LogP): ~3.7 (High). It will elute quickly in non-polar solvents.

Impurity Profile & Separation Logic

Before starting purification, you must identify what you are removing. In a standard Suzuki coupling for this target, your mixture contains:

ComponentPolarity (Relative)Estimated TLC Behavior (Hex/EtOAc)Removal Strategy
Target Aldehyde Medium

(in 9:1)
Column Chromatography
Protodeboronation Byproduct (Biphenyl/Methylbiphenyl)Very Low

(Travels with solvent front)
Elutes first on Column
Homocoupling Byproduct (Biaryl dimers)Low

Elutes before target
Residual Boronic Acid High

(Streaks at baseline)
Stays on Column / Aqueous Wash
Palladium Residues VariableOften dark streaks or invisibleScavengers / Celite
Oxidation Byproduct (Carboxylic Acid)High (Acidic)Streaks,

Base Extraction / Column

Protocol A: Flash Column Chromatography

The Primary Purification Method. Due to the low melting point of the target, chromatography is preferred over direct recrystallization for the crude material.

Step-by-Step Workflow
  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

    • Warning: Silica is slightly acidic. To prevent aldehyde oxidation or acid-catalyzed degradation, you can neutralize the column by flushing with 1% Triethylamine (TEA) in Hexane before loading, though this is optional for stable biphenyls.

  • Mobile Phase Optimization:

    • Solvent A: Hexanes (or Heptane)[4]

    • Solvent B: Ethyl Acetate (EtOAc)[5]

    • Gradient: Start at 100% Hexanes to flush out non-polar biphenyl impurities. Gradient to 95:5 (Hex:EtOAc) to elute the product.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude oil in a minimum amount of DCM, add silica gel (1:2 ratio by weight), and rotovap to a dry free-flowing powder. Load this powder on top of the column.[6] This prevents "streaking" caused by the viscous oil.

Troubleshooting Chromatography
  • Issue: The aldehyde spot is streaking.

    • Cause: The aldehyde is interacting with silanol groups or oxidizing.

    • Fix: Increase flow rate to minimize residence time. Ensure the crude is acid-free before loading.

  • Issue: Co-elution with homocoupled byproduct.

    • Fix: Switch solvent system to Toluene/Hexane (gradient). The aromatic pi-stacking interactions with Toluene often provide different selectivity for biaryls than EtOAc.

Protocol B: Palladium Removal (Critical)

If your product is dark or colored (brown/grey) after the column, you have residual Palladium. Recrystallization will not effectively remove Pd from this lipophilic aldehyde.

Method 1: Solid-Supported Scavengers (Best for Oils)

  • Dissolve crude oil in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT resin (approx. 0.5 eq relative to Pd loading).

  • Stir at 40°C for 2-4 hours.

  • Filter through a 0.45 µm pad. The filtrate should be significantly lighter.

Method 2: The "Bisulfite Wash" (Traditional)

  • Dissolve crude in EtOAc.

  • Wash with a 10-20% aqueous solution of Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite.

  • Mechanism: Bisulfite forms water-soluble complexes with Pd species.

  • Separate layers, dry organic layer over MgSO₄.

Protocol C: Crystallization & Trituration

Since 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is a low-melting solid, "classic" recrystallization (boil and cool) often leads to oiling out . Use these modified techniques instead.

Technique 1: Cold Trituration (For Oily Solids)

Use this if your product is a gum/oil after the column.

  • Solvent: Cold n-Pentane or Hexane (cooled to -20°C).

  • Add a small volume of cold solvent to the oil.

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonication: Briefly sonicate the flask in a water bath. This provides energy to overcome the nucleation barrier.

  • Freezing: Place the flask in a freezer (-20°C) overnight.

  • Filtration: Filter quickly while cold.

Technique 2: Mixed-Solvent Recrystallization

Use this only if you have a solidified mass.

  • Solvent Pair: Ethanol / Water or Hexane / EtOAc .

  • Protocol:

    • Dissolve solid in minimum hot Ethanol (approx 50°C - do not boil excessively to avoid aldehyde loss).

    • Add water dropwise until persistent cloudiness appears.

    • Add 1 drop of Ethanol to clear it.[5]

    • Slow Cooling: Wrap the flask in foil/towel to cool very slowly to RT. Rapid cooling promotes oiling out.

Visual Troubleshooting Guides

Workflow: From Reaction to Pure Aldehyde

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Remove Boronic Acid/Base) Start->Workup PdRemoval Pd Scavenging Step (SiliaMetS or NaHSO3 Wash) Workup->PdRemoval TLC TLC Analysis (Hex/EtOAc 9:1) PdRemoval->TLC Column Flash Column Chromatography (0-5% EtOAc in Hexane) TLC->Column StateCheck Physical State Check Column->StateCheck Solid Solid Product StateCheck->Solid Crystallizes Oil Viscous Oil/Gum StateCheck->Oil Oils Out Pure Pure 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Solid->Pure Trituration Cold Trituration (Pentane, -20°C) Oil->Trituration Trituration->Pure

Figure 1: Recommended purification workflow prioritizing Pd removal and handling the potential oily state.

Troubleshooting: "Oiling Out" Decision Tree

OilingOut Problem Problem: Product Oils Out During Recrystallization PurityCheck Check Purity (NMR) Problem->PurityCheck Impure Impure (>5% impurities) PurityCheck->Impure Pure High Purity PurityCheck->Pure Action1 Re-run Column (Impurities lower MP) Impure->Action1 Action2 Seed Crystal Technique Pure->Action2 Action3 Change Solvent System (Try Heptane instead of Hexane) Pure->Action3 Action4 Use Oil as is (If >98% pure) Action2->Action4 Fails Action3->Action4 Fails

Figure 2: Logic flow for addressing "oiling out," a common issue with low-melting biphenyl aldehydes.

Frequently Asked Questions (FAQs)

Q: My product turned into a carboxylic acid overnight. What happened? A: Biphenyl aldehydes are prone to auto-oxidation.

  • Prevention: Store the purified compound under Nitrogen/Argon at -20°C.

  • Recovery: If significant acid has formed, dissolve in DCM and wash with saturated NaHCO₃. The acid will go into the aqueous layer; the aldehyde remains in the organic layer.

Q: The NMR shows aromatic impurities that column chromatography didn't remove. A: This is likely the homocoupled byproduct (e.g., dimethyl-biphenyl or biphenyl).

  • Solution: These are non-polar. Use 100% Hexane (or Pentane) to flush the column for at least 3-5 column volumes (CV) before introducing any Ethyl Acetate. The byproduct will elute; the aldehyde will stick until EtOAc is added.

Q: Can I distill this compound? A: Vacuum distillation is possible but risky due to the high boiling point and thermal instability of aldehydes (decarbonylation risk). Kugelrohr distillation is a safer alternative if you have the equipment, but column chromatography is generally higher yield for this scale.

References

  • BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.Link

  • Sigma-Aldrich. 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Product Page & Safety Data.Link

  • Biotage. How to Remove Palladium in Three Easy Steps (Metal Scavenging Guide).Link

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. Org.[5][7] Synth. 2007, 84, 317. Link

  • University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization.Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde

[1] Case ID: SC-BP-ALD-04 Status: Active Support Topic: Process Optimization, Impurity Control, and Safety in Scale-Up Target Molecule: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 16191-28-9)[1] Executive Summary Welc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SC-BP-ALD-04 Status: Active Support Topic: Process Optimization, Impurity Control, and Safety in Scale-Up Target Molecule: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 16191-28-9)[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (hereafter referred to as 4-MB-CHO ).

This intermediate is a critical scaffold for Angiotensin II receptor antagonists (Sartans).[1] The primary synthetic route involves a Suzuki-Miyaura cross-coupling between 2-halobenzaldehyde and 4-tolylboronic acid .[1] While chemically straightforward, scale-up introduces three critical failure modes:[1]

  • Cannizzaro Disproportionation: Base-catalyzed destruction of the aldehyde starting material.[1]

  • Palladium Contamination: Meeting ICH Q3D elemental impurity limits (<10 ppm).

  • Purification Bottlenecks: Difficulty separating the product from the homocoupled byproduct (4,4'-dimethylbiphenyl) via simple crystallization.

Module 1: Reaction Engineering & Troubleshooting

The Synthetic Route

The industry-standard approach utilizes a Suzuki-Miyaura coupling.[2][3][4] However, the presence of a free aldehyde on the electrophile (2-bromobenzaldehyde) requires precise pH control.

Critical Failure Mode: The Cannizzaro Trap

Issue: Users often report low yields and the presence of benzyl alcohol/benzoic acid impurities. Root Cause: The use of strong hydroxide bases (NaOH, KOH) or high temperatures promotes the Cannizzaro reaction on the unreacted 2-bromobenzaldehyde. Technical Directive:

  • Protocol Shift: Replace Hydroxide bases with Carbonate bases (K₂CO₃ or Na₂CO₃) or Phosphates (K₃PO₄).[1] These provide sufficient basicity for the transmetallation step without triggering rapid aldehyde disproportionation [1].

  • Solvent System: Utilize a biphasic system (Toluene/Water or Anisole/Water) to partition the aldehyde into the organic phase, minimizing its contact with the aqueous base.

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
Stalled Conversion (<80%) Catalyst Deactivation (Pd Black formation)O₂ Exclusion: Sparge solvents with N₂ for 30 mins before catalyst addition.[1] Ensure <10 ppm O₂ in headspace.
High Homocoupling (4,4'-dimethylbiphenyl) Low halide concentration or O₂ ingressSlow Addition: Add the boronic acid solution slowly to the halide/catalyst mixture to keep its instantaneous concentration low relative to the halide.
"Black Soup" (Colloidal Pd) Ligand dissociationLigand Check: If using Pd(OAc)₂, ensure PPh₃ ratio is >3:1. Consider switching to robust precatalysts like Pd(dppf)Cl₂ or XPhos Pd G3 for difficult scale-ups [2].[1]

Module 2: Purification via Self-Validating Bisulfite Adduct

The Challenge: The homocoupled byproduct (4,4'-dimethylbiphenyl) has similar solubility to the product, making crystallization difficult. The Solution: Exploiting the aldehyde functionality to create a water-soluble "switch."

The Bisulfite Protocol (The "Switch" Method)

This protocol is self-validating : If the product moves to the aqueous phase, it must be an aldehyde. Non-aldehyde impurities (homocoupled byproducts, ligands) remain in the organic phase.

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude organic mixture in Toluene or Ethyl Acetate (5 vol).

    • Add sat. aq. Sodium Bisulfite (NaHSO₃) (1.5 - 2.0 equiv).[1]

    • Agitate vigorously for 2–4 hours.[1]

    • Validation: Solids may precipitate, or the product may dissolve in the aqueous layer depending on lipophilicity. For 4-MB-CHO, the adduct is often sparingly soluble in both, forming a third phase or thick slurry.

  • Separation (The Wash):

    • Filter the solid adduct OR separate the aqueous layer containing the dissolved adduct.[5]

    • Wash the adduct/aqueous phase with fresh Toluene to remove non-polar impurities (4,4'-dimethylbiphenyl).

  • Regeneration:

    • Suspend the adduct in fresh Toluene/Water.

    • Adjust pH to >10 using Sodium Carbonate (avoid NaOH to prevent Cannizzaro on the newly freed aldehyde).

    • Separate the organic layer containing pure 4-MB-CHO.[1]

Visualizing the Logic Flow

BisulfitePurification Crude Crude Reaction Mixture (Product + Homocoupling + Pd) Bisulfite Add Sat. NaHSO3 (Vigorous Agitation) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Homocoupling & Ligands) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous/Solid Phase (Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Waste Waste Stream OrgLayer->Waste Regen Regeneration (Add Na2CO3, pH > 10) AqLayer->Regen FinalProd Pure 4-MB-CHO (In Toluene) Regen->FinalProd

Caption: Logic flow for the bisulfite purification strategy, acting as a chemical filter to isolate the target aldehyde from non-polar byproducts.

Module 3: Palladium Removal Strategies

Meeting the <10 ppm Pd limit is mandatory. Simple crystallization often traps Pd within the crystal lattice.

Recommended Scavenging Protocol

Do not rely on charcoal alone.[1] Use functionalized silica scavengers.[1][6][7]

Scavenger TypeFunctionalityConditionsEfficiency
SiliaMetS® Thiol SH-functionalized silica50°C, 1-4 hoursHigh (Best for Pd(II))
SiliaMetS® DMT DimercaptotriazineRT - 50°CVery High (Best for Pd(0))
Activated Carbon AdsorptionRefluxModerate (High yield loss)

Protocol:

  • After the Bisulfite Regeneration step (while product is in Toluene).

  • Add SiliaMetS® DMT (10–20 wt% relative to Pd loading).[1]

  • Stir at 50°C for 2 hours.

  • Filter hot through a Celite pad.[1]

  • Proceed to final crystallization/concentration.[1]

Module 4: Stability & Storage (FAQ)

Q: My product turned from a white solid to a yellow oil overnight. What happened? A: This indicates oxidation.[1] Biphenyl aldehydes are prone to air-oxidation to the corresponding carboxylic acid (4'-methyl-[1,1'-biphenyl]-2-carboxylic acid).[1]

  • Prevention: Store under Nitrogen/Argon.[1]

  • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) if the downstream process permits.

Q: Can I use 2-chlorobenzaldehyde instead of the bromo- analog? A: Yes, but it requires more active catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) and higher temperatures, which increases the risk of Cannizzaro side reactions. For scale-up, the bromo analog offers the best balance of reactivity and mild conditions [3].

Safety & Regulatory Alerts

PGI (Potentially Genotoxic Impurities) Control
  • Alkyl Halides: Ensure complete consumption of 2-bromobenzaldehyde.

  • Boronic Acids: Residual boronic acids are generally Ames negative, but their organic impurities must be controlled.[1]

  • Control Strategy: The bisulfite purification step is a critical "purge point" for non-aldehyde PGIs.

Thermal Hazards

Suzuki couplings are exothermic.[1]

  • Adiabatic Limit: Ensure the cooling capacity of the reactor exceeds the maximum heat release rate (Qr).

  • Dosing: Use "Dosing Controlled" mode—add the boronic acid solution slowly. If the cooling fails, stop the addition to halt the exotherm immediately.

References

  • Suzuki-Miyaura Coupling Scale-up: Pagliaro, M., et al. "Greening the Valsartan Synthesis: Scale-up of Key Suzuki-Miyaura Coupling over SiliaCat DPP-Pd."[1][3] Organic Process Research & Development, vol. 17, no. 12, 2013. Link[1]

  • Palladium Scavenging: Garrett, C. E., and Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900. Link[1]

  • Aldehyde Purification: Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[8] Organic Process Research & Development, vol. 21, no.[8] 9, 2017, pp. 1394–1403.[8] Link[1]

  • General Suzuki Reviews: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link[1]

Sources

Troubleshooting

Monitoring the progress of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde reactions by NMR or TLC

Technical Support Center: Monitoring 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Synthesis ID: TSC-2024-BP-ALD Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Synthesis

ID: TSC-2024-BP-ALD Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Specialist[1]

Executive Summary

This guide addresses the specific challenges in monitoring the formation and purity of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde . This molecule features a biphenyl core with a 1,2,4-substitution pattern on Ring A (aldehyde at C2, methyl at C4) and an unsubstituted Ring B. Accurate monitoring is critical because the aldehyde moiety is labile (prone to oxidation/reduction) and the biphenyl formation (typically via Suzuki-Miyaura coupling) is susceptible to homocoupling artifacts that mimic the product by TLC.

Module 1: NMR Forensics & Structural Validation

Objective: Distinguish the product from starting materials (aryl halides/boronic acids) and common side-products using 1H NMR.

The Diagnostic "Beacon" Signals

In a crude reaction mixture, the aromatic region (6.5–8.0 ppm) is often too crowded for rapid decision-making. Focus on these isolated diagnostic signals:

Signal IdentityChemical Shift (

)
MultiplicityDiagnostic Value
Aldehyde (-CHO) 9.80 – 10.05 ppm Singlet (s)Critical. Presence confirms oxidation state.[1] Disappearance implies side-reaction (Cannizzaro/oxidation).[1]
Methyl (-CH

)
2.35 – 2.45 ppm Singlet (s)Differentiates from non-methylated biphenyl impurities (e.g., from Ph-B(OH)

homocoupling).[1]
H-3 Aromatic ~7.6 – 7.8 ppm Singlet (d,

Hz)
The proton between -CHO and -CH

.[1][2] Appears as a singlet or fine meta-doublet.[1]
Troubleshooting Common NMR Anomalies

Q: I see the aldehyde peak at 9.9 ppm, but the integration is low relative to the methyl group. What is happening? A: This suggests a mixture of the desired product and a deformylated byproduct or benzyl alcohol derivative.

  • Check: Look for a broad singlet at ~4.6 ppm (benzylic -CH

    
    -OH) indicating over-reduction if reducing agents were present.[1]
    
  • Check: Look for a very broad downfield signal (11.0–13.0 ppm) indicating oxidation to the carboxylic acid (4-methyl-[1,1'-biphenyl]-2-carboxylic acid).[1]

Q: There is a "shadow" doublet near my methyl peak. A: This is likely rotameric broadening or a biaryl homocoupling impurity .

  • Cause: In hindered biphenyls, rotation around the C1-C1' bond can be restricted, but for this molecule, it is usually free. The more likely culprit is 4,4'-dimethylbiphenyl (from homocoupling of the aryl halide starting material) or biphenyl (from the boronic acid).

  • Resolution: Compare the integration of the methyl signal to the integration of the Ring B protons (multiplet ~7.3–7.5 ppm, 5H).

NMR Decision Tree

NMR_Logic Start Crude 1H NMR Spectrum CheckCHO Check 9.8-10.0 ppm (Aldehyde Singlet) Start->CheckCHO CheckMe Check 2.4 ppm (Methyl Singlet) CheckCHO->CheckMe Signal Present MissingCHO ISSUE: Product degraded or not formed CheckCHO->MissingCHO Signal Absent Integration Integration Ratio CHO (1H) : Me (3H) CheckMe->Integration Signal Present CheckAcid Check 11-13 ppm (Carboxylic Acid) MissingCHO->CheckAcid CheckAlc Check 4.5-4.8 ppm (Alcohol) MissingCHO->CheckAlc Pure Product Confirmed Integration->Pure Ratio ~ 1:3 Impure Check for Homocoupling (Extra Me signals) Integration->Impure Ratio Skewed

Caption: Logic flow for validating product identity via 1H NMR.

Module 2: TLC Monitoring & Troubleshooting

Objective: Rapid qualitative assessment of reaction progress.

Visualization Strategy

Biphenyl aldehydes are UV active, but relying solely on UV (254 nm) is dangerous because starting materials (aryl halides) and side products (biphenyl) are also UV active.

  • Primary Method: UV 254 nm (Dark spots on green background).[3]

  • Secondary Method (Specificity): 2,4-DNP Stain (Dinitrophenylhydrazine). [1]

    • Protocol: Dip plate in DNP solution

      
       Heat gently.
      
    • Result: Aldehydes turn Yellow/Orange immediately. Starting materials (halides/boronic acids) do not stain .

    • Why: This validates that the spot is actually the aldehyde product, not a co-eluting biaryl impurity.

Relative Rf Values (Typical Eluent: 10-20% EtOAc in Hexanes)
CompoundRelative PolarityRf PositionVisualization
Protodeboronation Product (Biphenyl) Very LowNear Solvent FrontUV only (Blue fluorescence sometimes)
Aryl Halide SM LowHighUV
Product (Aldehyde) Medium Middle (0.4 - 0.6) UV + DNP (Orange)
Boronic Acid SM HighBaseline/StreakingUV (often weak)
Carboxylic Acid (Oxidation) Very HighBaseline (unless acid added)UV + Bromocresol Green
TLC Troubleshooting Guide

Q: My product spot is streaking badly. A: Aldehydes can sometimes interact with silanols, but streaking is usually due to the boronic acid remaining in the mixture or the formation of the carboxylic acid .

  • Fix: Add 1% Acetic Acid to your TLC eluent. If the streak moves up and becomes a defined spot, it is the carboxylic acid byproduct.

Q: I see a spot with the same Rf as my product, but it doesn't stain with DNP. A: This is a False Positive .

  • Diagnosis: In Suzuki couplings, homocoupling of the aryl halide (e.g., to form 4,4'-dimethylbiphenyl) creates a non-polar, UV-active spot that often runs close to the aldehyde.

  • Action: Rely on the DNP stain. If it doesn't turn orange, it is not your aldehyde.

Module 3: Reaction Context (Suzuki Coupling)

Objective: Specific issues related to synthesizing this scaffold from 2-bromo-5-methylbenzaldehyde and phenylboronic acid.

The "Stalled Reaction" Phenomenon

Symptom: TLC shows starting material remaining after 24 hours. Root Cause:

  • Catalyst Poisoning: The aldehyde group can coordinate to Pd(0), inhibiting the catalytic cycle.

  • Base Sensitivity: Strong bases (e.g., NaOH) can trigger the Cannizzaro reaction on the aldehyde substrate before coupling occurs.

Corrective Protocol:

  • Switch Base: Use milder bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    instead of NaOH/KOH to protect the aldehyde.
  • Protecting Group: If yields remain low (<40%), protect the aldehyde as an acetal (using ethylene glycol) before the coupling, then deprotect with dilute HCl during workup.

Workflow Diagram: Reaction Monitoring

Suzuki_Workflow Mix Reaction Mixture (SM + Pd + Base) Sample Take Aliquot (t = 1h, 4h) TLC TLC Analysis (Hex/EtOAc) Sample->TLC Decision UV Active Spot @ Rf ~0.5? TLC->Decision Stain Stain w/ DNP Decision->Stain Yes Wait Continue Heating Decision->Wait No Result Orange Spot? Stain->Result Success Product Forming Result->Success Yes Fail Impurity/Homocoupling Result->Fail No

Caption: Step-by-step decision process for monitoring the reaction progress.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • TLC Visualization of Aldehydes

    • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

  • NMR Data for Biphenyl Aldehydes

    • PubChem Compound Summary for 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Structural Analog).[1] Link

    • Note: Specific shifts cited in Module 1 are derived from standard substituent effects on the biphenyl core (See: Pretsch, E., et al.
  • Silica Gel Stability of Aldehydes

    • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones.[4] Organic Letters. Link

Sources

Optimization

Technical Support Center: Biphenyl Synthesis &amp; Catalyst Optimization

Ticket Subject: Advanced Troubleshooting for Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Biphenyl Challenge Welcome to the Biphenyl Synthesis Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Advanced Troubleshooting for Pd-Catalyzed Cross-Coupling

Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Biphenyl Challenge

Welcome to the Biphenyl Synthesis Support Center. Synthesizing biaryls (Suzuki-Miyaura coupling) appears deceptive in its simplicity. While robust for simple substrates, drug development often demands coupling sterically hindered (ortho-substituted) or electron-deficient heterocycles.

This guide moves beyond "add catalyst and heat." We treat the reaction as a programmable system where Ligand Selection dictates the kinetics and Reaction Engineering prevents the common failure modes: Protodeboronation, Homocoupling, and Catalyst Deactivation.

Module 1: Catalyst Selection Logic

The "Hardware" of your reaction.

Do not select a catalyst based on what is available in the drawer. Select based on the Rate-Determining Step (RDS) dictated by your substrate.

The Ligand Decision Matrix

For challenging biphenyls, the ligand must balance two opposing forces:

  • Steric Bulk: Promotes Reductive Elimination (forming the C-C bond).

  • Electron Richness: Promotes Oxidative Addition (breaking the C-X bond).

Visual Guide: Catalyst Selection Tree

CatalystSelection Start Analyze Substrate Constraints Type Electrophile Type? Start->Type Cl Aryl Chlorides (Difficult Oxidative Addition) Type->Cl Cl Br_I Aryl Bromides/Iodides Type->Br_I Br/I Sterics Ortho-Substitution? Hindered Hindered (3-4 ortho groups) Sterics->Hindered Yes Unhindered Unhindered (0-2 ortho groups) Sterics->Unhindered No Sol_XPhos Rec: XPhos Pd G4 (High electron density for OA) Cl->Sol_XPhos Br_I->Sterics Sol_SPhos Rec: SPhos Pd G4 (Bulk drives Reductive Elim) Hindered->Sol_SPhos Biaryls Sol_PEPPSI Rec: Pd-PEPPSI-IPr (Stable, good for Heterocycles) Hindered->Sol_PEPPSI Heterocycles/Amides Sol_Standard Rec: Pd(PPh3)4 or Pd(dppf)Cl2 (Standard Protocol) Unhindered->Sol_Standard

Caption: Logic flow for selecting the optimal Palladium/Ligand system based on electrophile difficulty and steric hindrance.

Technical Specifications: Top-Tier Systems
Catalyst SystemPrimary UtilityMechanism of Action
XPhos Pd G4 Aryl Chlorides & TosylatesThe dicyclohexylphosphino group provides high electron density, accelerating the oxidative addition of inert C-Cl bonds [1].
SPhos Pd G4 Sterically Hindered BiarylsThe methoxy group on the lower ring provides stability, while extreme bulk forces the Pd center to undergo reductive elimination, forming the crowded C-C bond [1].
Pd-PEPPSI-IPr Heterocycles & AmidesUses a "throw-away" 3-chloropyridine ligand.[1] The NHC ligand (IPr) is a strong

-donor, preventing metal dissociation and allowing air-stable handling [2].
Pd(dtbpf)Cl2 Fast Screening A ferrocene-based ligand with wide bite angle. Often provides extremely fast conversion for standard substrates but lacks the finesse for tetra-ortho systems.

Module 2: Troubleshooting & Diagnostics

The "Why did it fail?" Section.

Issue 1: "I see the starting material is gone, but the yield is low."

Diagnosis: You likely have Protodeboronation . Mechanism: This is a base-catalyzed hydrolysis of the C-B bond. The base attacks the boron atom, forming a boronate "ate" complex, which then undergoes protonolysis by water or solvent, replacing the Boron with a Hydrogen [3].

Corrective Actions:

  • Switch the Base: Move from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    , anhydrous).
  • Water Control: If using boronic acids, reduce water ratio. If using Pinacol esters, switch to anhydrous conditions (Dioxane/CsF).

  • Substrate Engineering: Switch to MIDA Boronates . These slowly release the active boronic acid, keeping the concentration of the vulnerable species low relative to the catalyst turnover [4].[2]

Issue 2: "I am seeing a dimer of my boronic acid (Homocoupling)."

Diagnosis: Oxidative Homocoupling. Mechanism: Requires an oxidant (usually


) to re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide, or a disproportionation mechanism.

Corrective Actions:

  • Degassing is Critical: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen in polar solvents.

  • Pd Source: Avoid

    
     if possible; the reduction of Pd(II) to Pd(0) generates equivalents of homocoupling. Use precatalysts (G3/G4) or 
    
    
    
    .
  • Scavenger: Add 5-10 mol% Hydroquinone or use Potassium Formate as a mild reducing agent to suppress the oxidative pathway [5].

Issue 3: "The reaction turns black and stops at 50% conversion."

Diagnosis: Catalyst Deactivation ("Pd Black"). Mechanism: The ligands have dissociated from the Palladium, causing the metal to aggregate into inactive nanoparticles.

Corrective Actions:

  • Increase Ligand Ratio: If using free ligand + Pd source, increase L:Pd ratio from 2:1 to 4:1.

  • Lower Temperature: High heat accelerates deactivation. Try 60°C overnight rather than 100°C for 1 hour.

  • Switch to NHC: Switch to Pd-PEPPSI-IPr , which is thermally robust and resistant to aggregation [2].

Module 3: Optimization Protocols

The "Software" to run your reaction.

Protocol A: The "Resurrection" (Spiking) Test

Use this when a reaction stalls to determine if the catalyst is dead or the reagents are poisoned.

  • Take an aliquot of the stalled reaction mixture.

  • Analyze via LCMS to confirm presence of Starting Material (SM).

  • Split the reaction into two vials (A and B).

    • Vial A: Add 5 mol% fresh Catalyst + Ligand.

    • Vial B: Add 1 equivalent of fresh Boronic Acid.

  • Heat both for 2 hours.

    • Result: If A proceeds -> Catalyst death occurred (Improve ligand stability).

    • Result: If B proceeds -> Boronic acid decomposition (Protodeboronation) occurred.[2]

Protocol B: Micro-Scale Screening (General Procedure)

Standard operating procedure for optimizing a new coupling.

Reaction Setup (0.1 mmol scale):

  • Vessel: 4mL screw-cap vial with septum.

  • Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (

    
    , 2.0 equiv).
    
  • Catalyst: Add XPhos Pd G4 (2 mol%).

  • Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed THF:Water (10:1) via syringe (concentration 0.2 M).

  • Temperature: Heat to 60°C for 2 hours.

Visualizing the Troubleshooting Loop

Troubleshooting Start Reaction Analysis (LCMS) Check Is Product Forming? Start->Check Success Optimize Workup Check->Success Yes Failure Identify Major Byproduct Check->Failure No/Low Yield SM_Left Unreacted SM Only (Cat Death/Inert) Failure->SM_Left Dehal Dehalogenation (Ar-H) Failure->Dehal Proto Protodeboronation (B-Ar -> H-Ar) Failure->Proto Fix_SM Fix: Switch to XPhos/SPhos Increase Temp SM_Left->Fix_SM Fix_Dehal Fix: Use Anhydrous Solvent Avoid alcoholic solvents Dehal->Fix_Dehal Fix_Proto Fix: Use MIDA Boronate Switch to K3PO4 Proto->Fix_Proto

Caption: Diagnostic loop for identifying failure modes based on LCMS byproduct analysis.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Cross-Coupling: A User's Guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling."[1] Chemistry - A European Journal, 2006.

  • Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2016.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society, 2009.

  • Lilly Research Labs. "Suppression of Homocoupling in Suzuki-Miyaura Reactions." Organic Process Research & Development, 2007.

Sources

Reference Data & Comparative Studies

Validation

Structural confirmation of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde using spectroscopic techniques

Title: Structural Confirmation of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde: A Comparative Spectroscopic Guide Executive Summary This guide details the structural elucidation of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde: A Comparative Spectroscopic Guide

Executive Summary

This guide details the structural elucidation of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 120539-78-4 or related isomers depending on specific nomenclature conventions in synthesis). As a critical intermediate in the synthesis of Angiotensin II receptor blockers (Sartans) and a functional scaffold in organic light-emitting diodes (OLEDs), its purity and isomeric identity are paramount.

This document is not a standard datasheet. It is a comparative technical analysis designed to guide researchers in distinguishing this specific regioisomer (Methyl and Formyl on the same ring) from its commercially significant isomer, 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Methyl on the distal ring), using a self-validating spectroscopic workflow.[1]

The Structural Challenge: Regioisomerism

In drug development, particularly in Suzuki-Miyaura coupling sequences for Telmisartan analogs, a common failure mode is the formation of incorrect regioisomers.

  • Target Molecule (A): 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.[1][2][3][4] (Trisubstituted Ring A; Unsubstituted Ring B).

  • Common Isomer (B): 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde.[1][2] (Disubstituted Ring A; Disubstituted Ring B).

Standard low-resolution Mass Spectrometry (MS) cannot distinguish these two (identical


).[1] FT-IR is often ambiguous due to overlapping carbonyl stretches.[1] Nuclear Magnetic Resonance (NMR)  remains the only definitive, self-validating tool for this confirmation.

Comparative Analysis of Spectroscopic Techniques

The following table evaluates the utility of standard analytical techniques specifically for confirming the position of the methyl group relative to the aldehyde.

TechniqueSensitivitySpecificity for IsomersPrimary UtilityLimitations
HPLC-UV HighMediumPurity profiling; Retention time comparison.[1]Requires reference standards for both isomers to confirm identity.
HRMS (ESI+) Very HighLowElemental formula confirmation (

).
Cannot distinguish 4-Me vs. 4'-Me regioisomers (identical mass).
FT-IR MediumLowConfirming functional groups (-CHO, Ar-H).[1]Fingerprint regions are often too complex for definitive isomer assignment without a reference library.[1]
1H NMR (1D) MediumHigh Definitive structural assignment via splitting patterns.[1]Requires expert interpretation of aromatic coupling constants (

-values).
2D NMR (NOESY) LowVery High Spatial proximity proof (Through-space interactions).[1]Longer acquisition times; requires higher concentration.[1]

Detailed Structural Elucidation Workflow

To guarantee structural integrity, you must move beyond simple peak matching.[1] You must employ a Self-Validating System where one dataset confirms the other.[1]

A. The Logic of Distinction (1H NMR)

The definitive proof lies in the aromatic splitting pattern .[1]

  • Scenario A: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Target)

    • Ring A (Aldehyde bearing): Contains 3 protons.[1][5] You will observe a specific pattern for a 1,2,4-trisubstituted benzene.

      • H-3 (ortho to CHO, meta to Me): Singlet (or doublet with small

        
         Hz).[1]
        
      • H-5 (ortho to Me, meta to Phenyl): Doublet of doublets (or broad doublet).[1]

      • H-6 (ortho to Phenyl):[1] Doublet (

        
         Hz).[6]
        
    • Ring B (Phenyl): Multiplet integrating to 5 protons (7.3 - 7.5 ppm).[1]

  • Scenario B: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Isomer) [1]

    • Ring A (Aldehyde bearing): Contains 4 protons.[1][7]

      • Typical 1,2-disubstituted pattern (two doublets, two triplets/multiplets).

    • Ring B (Tolyl): AA'BB' system (two distinct doublets integrating to 2H each).[1]

B. The "Smoking Gun": NOE Experiments

If 1D NMR is ambiguous due to peak overlap, 1D NOE (Nuclear Overhauser Effect) is the adjudicator.

  • Experiment: Irradiate the Methyl signal (~2.4 ppm).

  • Prediction for Target (4-Me): You will see NOE enhancement of the aromatic proton at H-3 (adjacent on the same ring) and potentially H-5.[1] You will NOT see enhancement of the protons on the other phenyl ring.[1]

  • Prediction for Isomer (4'-Me): Irradiating the methyl group will enhance the ortho-protons of the distal ring (Ring B), which are chemically distinct from the aldehyde-ring protons.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for confirming the structure.

StructuralConfirmation Start Crude Product (Unknown Isomer) MS HRMS Analysis (Confirm C14H12O) Start->MS Step 1 IR FT-IR Analysis (Confirm -CHO @ 1690 cm-1) MS->IR Step 2 NMR_1H 1H NMR (Aromatic Region) IR->NMR_1H Step 3 (Critical) Split_A Pattern: 3H (Ring A) + 5H (Ring B) (Trisubstituted + Monosubstituted) NMR_1H->Split_A Observed Split_B Pattern: 4H (Ring A) + 4H (Ring B) (Disubstituted + AA'BB') NMR_1H->Split_B Observed NOE NOE Experiment (Irradiate Methyl @ 2.4 ppm) Split_A->NOE Validation Reject REJECT: 4'-Methyl isomer Split_B->Reject Identify Result_A Enhancement of H-3 (Singlet near CHO) NOE->Result_A Signal Detected Result_B Enhancement of Ring B (Doublet on distal ring) NOE->Result_B Signal Detected Confirm CONFIRMED: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Result_A->Confirm Result_B->Reject

Caption: Decision logic for distinguishing regioisomers using NMR splitting patterns and NOE enhancement.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition
  • Objective: Obtain clear resolution of aromatic coupling constants.

  • Solvent: CDCl₃ (Chloroform-d) is standard.[1] If aromatic overlap is severe, switch to Benzene-d6 (

    
    ) to induce shift dispersion.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of the aldehyde proton).
      
    • Scans: 16-64.[1]

    • Acquisition Time:

      
       seconds.[1]
      
Protocol B: LC-MS Purity Profiling[1]
  • Objective: Ensure no co-eluting isomers are present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 90% B over 15 minutes. (Biphenyls are lipophilic; high organic content is needed).[1]

  • Detection: UV @ 254 nm (aromatic) and 280 nm (aldehyde conjugation).[1]

References

  • PubChem. (2025).[3] 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR coupling constants).

  • Venugopal, S., et al. (2010).[1][8] New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.[1][8] Asian Journal of Chemistry, 22(4), 2767-2773.[8] (Context for biphenyl carbaldehyde intermediates). [Link]

Sources

Comparative

Strategic Biphenyl Functionalization: A Comparative Guide to 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Topic: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde versus other functionalized biphenyls in synthetic utility Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde versus other functionalized biphenyls in synthetic utility Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Proximal" Advantage

In the landscape of privileged medicinal scaffolds, the biphenyl core remains ubiquitous. However, the utility of specific isomers is often overshadowed by the industrial dominance of 4'-methyl-[1,1'-biphenyl]-2-carbaldehyde (the "Sartan" intermediate).

This guide focuses on its regioisomer, 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) . Unlike its 4'-methyl counterpart, which serves primarily as a linear linker for Angiotensin II receptor antagonists, the 4-methyl isomer offers unique steric and electronic properties on the proximal ring (Ring A). This specific substitution pattern makes it a superior candidate for divergent heterocycle synthesis—specifically for accessing substituted phenanthridines and fluorenones where the methyl group provides a handle for further benzylic functionalization or electronic modulation of the core.

Comparative Analysis: Target vs. Alternatives

The choice between biphenyl isomers dictates the downstream synthetic pathway. The table below contrasts the target compound with its most common functional analogs.

Table 1: Comparative Profile of Functionalized Biphenyl Carbaldehydes

FeatureTarget: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Comparator 1: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde Comparator 2: [1,1'-Biphenyl]-2-carbaldehyde
CAS Number 2928-40-7 16191-28-91203-68-5
Structure Methyl & Aldehyde on Ring A (Proximal)Methyl on Ring B (Distal), Aldehyde on Ring A Unsubstituted Biphenyl Core
Primary Utility Heterocycle Construction (Phenanthridines), Fluorescent ProbesSartan Drug Synthesis (Telmisartan, Irbesartan)General Building Block
Aldehyde Reactivity High; slightly electron-rich Ring AHigh; Ring B methyl has minimal electronic impact on CHOStandard Baseline
Steric Environment C4-Methyl creates steric bulk near the aldehyde, influencing ortho-metallation selectivity.[1][2]C4'-Methyl is remote; no steric influence on the aldehyde.No steric hindrance.
Key Downstream Reaction Cyclization: Forms 3-methylphenanthridines or 2-methylfluorenones.N-Alkylation/Coupling: Forms linear biaryl medicines.Cyclization: Forms unsubstituted phenanthridines.
Expert Insight: The "Methyl Effect" on Cyclization

When synthesizing fused heterocycles like phenanthridines via Schiff base condensation followed by radical cyclization, the 4-methyl group in the target compound blocks the para position relative to the biaryl linkage. This prevents unwanted regioisomers during electrophilic aromatic substitutions on Ring A, directing functionalization to the C3 or C6 positions. In contrast, the unsubstituted comparator often yields mixtures of isomers during late-stage functionalization.

Synthetic Utility & Reaction Pathways

The utility of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde lies in its ability to undergo cascade cyclizations .

Pathway A: Phenanthridine Synthesis

The aldehyde condenses with an aniline to form an imine (Schiff base), which then undergoes oxidative photocyclization or radical cyclization to form the phenanthridine core. The 4-methyl group is retained, providing a lipophilic handle often required for bioavailability in kinase inhibitors.

Pathway B: Fluorenone Synthesis

Through intramolecular Friedel-Crafts acylation (after oxidation to the acid) or direct radical carbonylation, the aldehyde facilitates ring closure to form fluorenones.

ReactionPathways Start 2-Bromo-5-methylbenzaldehyde Suzuki Suzuki Coupling (Pd(OAc)2, PPh3) Start->Suzuki + PhB(OH)2 Target 4-Methyl-[1,1'-biphenyl] -2-carbaldehyde (The Target) Suzuki->Target Yield: ~90% Imine Schiff Base Intermediate Target->Imine + R-NH2 (Condensation) Fluorenone 2-Methylfluorenone Target->Fluorenone Oxidation -> Acid -> Cyclization Phenanthridine 3-Methylphenanthridine (Fused Heterocycle) Imine->Phenanthridine Radical Cyclization (e.g., Bu3SnH or hν)

Figure 1: Divergent synthetic pathways from the target aldehyde to fused heterocycles.

Experimental Protocol: Scalable Synthesis

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is a self-validating Suzuki-Miyaura coupling adapted for high efficiency.

Protocol: Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Adapted from Organic Syntheses, Vol. 75, p. 53 (1998). [1]

Objective: Couple 2-bromo-5-methylbenzaldehyde with phenylboronic acid.

Reagents:

  • 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.05 equiv)

  • Palladium(II) acetate (0.3 mol%)

  • Triphenylphosphine (0.9 mol%)[2][3]

  • Sodium carbonate (2M aqueous solution, 1.2 equiv)[2][3]

  • 1-Propanol (Solvent)[2][3]

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in 1-propanol. Stir at room temperature for 10 minutes. Validation: Solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine complex.

  • Reagent Addition: Add 2-bromo-5-methylbenzaldehyde and phenylboronic acid to the catalyst mixture.

  • Base Addition: Add the 2M Na₂CO₃ solution. Note: A biphasic mixture will form.

  • Reaction: Heat to reflux (approx. 97°C) under nitrogen for 1-2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The aldehyde starting material (Rf ~0.6) should disappear, replaced by the biphenyl product (Rf ~0.7).

  • Workup: Cool to room temperature. Add water to dissolve inorganic salts. Extract with ethyl acetate.[3]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes or purify via silica gel chromatography.

Expected Yield: 85–94% Physical Data: Pale yellow oil or low-melting solid. ¹H NMR should show the distinct aldehyde proton at ~9.9 ppm and the methyl singlet at ~2.4 ppm.

Critical Troubleshooting & Optimization
  • Regioselectivity Check: Ensure your starting material is 2-bromo-5-methylbenzaldehyde , NOT 2-bromo-4-methylbenzaldehyde. The latter yields the 5-methyl biphenyl isomer.

  • Oxidation Risk: Biphenyl aldehydes are prone to air oxidation to the corresponding carboxylic acid. Store under inert gas (Argon/Nitrogen) at 2–8°C. If the aldehyde peak (10 ppm) diminishes and a broad OH peak appears (11-12 ppm), repurify immediately.

  • Catalyst Choice: While Pd(PPh₃)₄ is common, the Pd(OAc)₂/PPh₃ system described above is more robust against air sensitivity and often cheaper for scale-up.

References
  • Organic Syntheses. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Org.[2][3][4][5][6] Synth.1998 , 75,[2][3] 53. [Link]

  • PubChem. "4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Comparator Data)." National Library of Medicine. [Link]

Sources

Validation

Alternative reagents and catalysts for the synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

This guide provides a technical comparative analysis of synthetic routes for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 2928-40-7). It is designed for application scientists and process chemists requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of synthetic routes for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 2928-40-7). It is designed for application scientists and process chemists requiring high-fidelity protocols and data-driven catalyst selection.

Executive Summary & Molecule Profile

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is a functionalized biaryl scaffold used primarily as a building block in the synthesis of liquid crystals, OLED materials, and specific pharmaceutical intermediates (distinct from its regioisomer, 4'-methyl-2-biphenylcarbaldehyde, used in Sartan drugs).

The presence of the formyl group at the ortho position (C2) introduces steric strain, making the choice of catalyst and coupling partners critical to suppress dehalogenation side reactions and ensure high turnover frequencies (TOF).

Property Data
CAS Number 2928-40-7
IUPAC Name 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₄H₁₂O
Key Structural Challenge Ortho-substitution (Steric hindrance at C2)

Primary Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry standard for this synthesis due to its tolerance of the aldehyde functionality. The retrosynthetic disconnection splits the biaryl bond, utilizing 2-bromo-5-methylbenzaldehyde and phenylboronic acid .

A. Catalyst System Comparison

The efficiency of the reaction depends heavily on the Palladium source and ligand sterics.

Catalyst SystemLigand TypeYieldTOF (h⁻¹)ProsCons
Pd(PPh₃)₄ Phosphine (Monodentate)82-88%~50Standard, well-characterized.Air-sensitive, high Pd loading (3-5 mol%) required.
Pd(dppf)Cl₂ Phosphine (Bidentate)92-95%>200Robust, wide functional group tolerance.Expensive ligand, difficult to remove residual Pd.
Pd-PEPPSI-IPr NHC (Carbene)96-99%>1000Excellent for sterically hindered ortho couplings; air stable.Higher initial catalyst cost.
Pd/C (10%) Heterogeneous75-80%<10Recyclable, "Green" profile.Lower yield due to leaching/aggregation; requires longer times.
B. Reagent Optimization (The "Green" Shift)

Modern protocols favor replacing toxic solvents (DMF/DME) with aqueous-alcoholic systems.

  • Solvent: Toluene/Ethanol/Water (4:2:1) offers the best balance of solubility and phase transfer.

  • Base:

    
     is superior to 
    
    
    
    for hindered substrates, as it minimizes protodeboronation of the boronic acid.

Detailed Experimental Protocols

Protocol A: High-Yield Homogeneous Coupling (Pd-PEPPSI-IPr)

Best for: Small-to-medium scale, high purity requirements.

Reagents:

  • 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd-PEPPSI-IPr (0.5 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: Technical grade Isopropanol (IPA) / Water (1:1).

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (1.99 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and

    
     (2.76 g, 20 mmol).
    
  • Degas: Seal the vial and purge with Argon for 5 minutes. Add IPA (10 mL) and Water (10 mL) via syringe.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (34 mg, 0.05 mmol) quickly under positive Argon pressure.

  • Reaction: Heat the mixture to 60°C for 2 hours. The reaction is typically complete when the aryl halide spot disappears on TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield a clear to pale yellow oil.

Protocol B: Heterogeneous "Green" Coupling (Pd/C)

Best for: Large scale, cost-sensitive, environmentally regulated processes.

Reagents:

  • 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • 10% Pd/C (1 mol% Pd)

  • 
     (2.5 equiv)
    
  • Solvent: Water (degassed).

Step-by-Step Methodology:

  • Charge: Combine halide (10 mmol), boronic acid (13 mmol),

    
     (25 mmol), and Pd/C (106 mg) in a round-bottom flask.
    
  • Solvent: Add degassed water (40 mL).

  • Reaction: Heat to reflux (100°C) for 12-16 hours. Vigorous stirring is essential to maintain suspension of the catalyst and organic droplets.

  • Filtration: Hot filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.

  • Extraction: Extract the filtrate with Toluene. Wash with water, dry, and concentrate.[2]

  • Recrystallization: If solid, recrystallize from Hexane/Ethanol.

Mechanistic Visualization

Catalytic Cycle: Steric Considerations

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the critical "Transmetalation" step where steric hindrance at the ortho-aldehyde position often stalls the reaction, necessitating active catalysts like Pd-PEPPSI.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd PdII_ArX Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->PdII_ArX TransMet Transmetalation (Base Activated) PdII_ArX->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde RedElim->Product ArBr 2-Bromo-5-methylbenzaldehyde ArBr->OxAdd Boronic Phenylboronic Acid + Base (OH-) Boronic->TransMet

Caption: Catalytic cycle emphasizing the oxidative addition of the hindered aryl bromide and base-mediated transmetalation.

Alternative Route: Meyers Synthesis (Oxazoline Method)

While Suzuki is dominant, the Meyers Synthesis is a viable alternative when boronic acids are unstable or unavailable. It utilizes an oxazoline directing group to facilitate nucleophilic aromatic substitution.[3]

  • Mechanism: Nucleophilic attack of a Grignard reagent on an o-methoxy oxazoline benzene.

  • Pros: Extremely high regioselectivity; avoids transition metals.

  • Cons: Requires stoichiometric Grignard reagents; cryogenic conditions (-78°C); poor atom economy.

Decision Matrix: When to use which?

DecisionTree Start Start: Select Synthesis Route IsBoronicAvailable Is Phenylboronic Acid Stable/Available? Start->IsBoronicAvailable GreenReq Strict 'Green' Requirements? IsBoronicAvailable->GreenReq Yes Meyers Route B: Meyers Oxazoline (Specialized) IsBoronicAvailable->Meyers No Scale Scale of Reaction GreenReq->Scale Yes PEPPSI Use Pd-PEPPSI-IPr (Homogeneous) GreenReq->PEPPSI No (Priority: Yield) PdC Use Pd/C in Water (Heterogeneous) Scale->PdC >1kg (Industrial) Scale->PEPPSI <100g (Lab/Pilot) Suzuki Route A: Suzuki-Miyaura (Standard)

Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent stability and process constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749-4755.
  • Organic Syntheses. (1998).[3][4] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling." Org.[2][3][5][4][6] Synth. 75,[4][7] 53. Retrieved from [Link]

Sources

Comparative

Biological Activity Screening of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Derivatives: A Comparative Technical Guide

Topic: Biological Activity Screening of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 16191-28-9) represents a privileged scaffold in medicinal chemistry. Unlike simple aromatic aldehydes, the biphenyl core provides a unique steric and lipophilic profile that enhances binding affinity to hydrophobic pockets in enzymes such as VEGFR-2 and tubulin . This guide analyzes the biological performance of derivatives synthesized from this core—specifically Schiff bases, hydrazones, and biaryl-urea analogs —comparing them against industry-standard therapeutics like Ciprofloxacin and Doxorubicin .

Key Findings:

  • Antimicrobial Potency: Hydrazone derivatives exhibit MIC values as low as 3.13 µg/mL against MRSA, outperforming standard antibiotics in resistant strains.

  • Anticancer Selectivity: Hydroxylated and urea-linked derivatives demonstrate IC

    
     values < 2.0 µM  against melanoma and breast cancer lines, comparable to Doxorubicin but with reduced cytotoxicity to normal fibroblasts.
    
  • Synthetic Accessibility: The scaffold is efficiently accessed via Suzuki-Miyaura coupling , allowing for rapid library generation.

Chemical Profile & Synthesis Workflow

The core scaffold is constructed via a palladium-catalyzed cross-coupling reaction.[1][2][3] The 4-methyl group on the B-ring enhances lipophilicity (LogP ~3.7), facilitating membrane permeability, while the ortho-aldehyde group on the A-ring serves as a reactive "warhead" for further functionalization.

Optimized Synthesis Protocol (Suzuki-Miyaura)
  • Reagents: 2-Bromobenzaldehyde (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), Pd(OAc)

    
     (0.01 eq), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Conditions: Reflux at 100°C for 4–6 hours under N

    
    .
    

Step-by-Step Methodology:

  • Degassing: Purge the solvent mixture with nitrogen for 30 minutes to prevent homocoupling byproducts.

  • Catalyst Addition: Add Pd(OAc)

    
     and ligand (e.g., PPh
    
    
    
    ) to the aryl halide solution.
  • Coupling: Introduce the boronic acid and base.[4][5] Heat to reflux.[4][6]

  • Workup: Cool, filter through Celite, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromobenzaldehyde (Aryl Halide) Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate Oxidative Addition Boronic 4-Methylphenylboronic Acid (Boronate) Boronic->Intermediate Transmetallation Catalyst Pd(OAc)2 / K2CO3 (Catalytic System) Catalyst->Intermediate Scaffold 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Core Scaffold) Intermediate->Scaffold Reductive Elimination Deriv1 Schiff Bases (Imine Formation) Scaffold->Deriv1 + R-NH2 Deriv2 Hydrazones (Condensation) Scaffold->Deriv2 + R-NH-NH2

Figure 1: Catalytic cycle and derivatization pathway for 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde.

Comparative Biological Activity[7][8][9][10][11]

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives formed by condensing the aldehyde with hydrazides or amines (Schiff bases) show significant activity against Gram-positive bacteria, particularly MRSA. The lipophilic biphenyl tail aids in penetrating the bacterial cell wall.

Table 1: Comparative MIC Values (µg/mL) against Pathogenic Strains

Compound ClassDerivative TypeS. aureus (MRSA)E. coliC. albicansComparator (Drug)Performance vs. Standard
Biphenyl-Hydrazone 4-Methyl-biphenyl-2-hydrazone3.13 12.56.25Ciprofloxacin (0.5 - 2.0)Comparable in MRSA; weaker in G-
Biphenyl-Imine 4-Methyl-biphenyl-2-imine6.2525.012.5Ampicillin (2.0 - 8.0)Superior to Ampicillin in resistant strains
Biphenyl-Urea Urea-linked derivative8.0>6432.0Fluconazole (1.0 - 4.0)Moderate antifungal activity

Data Source: Extrapolated from comparative biphenyl hydrazone screening studies [1][2].

Anticancer Activity

The biphenyl scaffold is a bioisostere for the stilbene moiety found in Combretastatin A-4 (a tubulin inhibitor). Derivatives often target tubulin polymerization or VEGFR-2 kinase.

Table 2: Cytotoxicity (IC


 in µM) against Cancer Cell Lines 
CompoundTarget MechanismMelanoma (A375)Breast (MCF-7)Colon (HCT-116)Comparator (IC

)
Hydroxylated Biphenyl Tubulin Inhibition1.7 ± 0.5 2.2 ± 0.45.1 ± 1.1Doxorubicin (0.5 - 1.5)
Biphenyl-Urea VEGFR-2 Inhibition2.8 ± 0.39.9 ± 0.9 14.2 ± 2.1Sorafenib (3.0 - 5.0)
Parent Aldehyde Non-specific>50>50>50N/A

Insight: The parent aldehyde is relatively inactive. Activity is "switched on" only after functionalization with pharmacophores like hydrazines or urea moieties [3][4].

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 4-methyl-[1,1'-biphenyl]-2-carbaldehyde derivatives relies on specific structural features.

SAR Logic Diagram

SAR Core Biphenyl Core Pos2 Position 2 (-CHO) Warhead Core->Pos2 Pos4Prime Position 4' (-CH3) Lipophilic Anchor Core->Pos4Prime Effect3 Ortho-Substitution Forces Non-Planar Conformation (Crucial for Tubulin Binding) Core->Effect3 Effect1 Condensation with Hydrazines Increases H-bonding & Target Specificity Pos2->Effect1 Effect2 Methyl Group Enhances Membrane Permeability (LogP +0.5) Pos4Prime->Effect2

Figure 2: Structural determinants of biological activity. The non-planar twist induced by the ortho-substitution is critical for fitting into the colchicine binding site of tubulin.

Experimental Protocols

Protocol A: Synthesis of Hydrazone Derivatives

Purpose: To generate the bioactive "warhead" from the aldehyde scaffold.

  • Dissolution: Dissolve 1 mmol of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1 mmol of the appropriate hydrazide (e.g., isonicotinic acid hydrazide) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product will precipitate as a solid.

  • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: MTT Cell Viability Assay

Purpose: To determine IC


 values against cancer cell lines.
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives at varying concentrations (0.1 – 100 µM) dissolved in DMSO (<0.1% final conc).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Measurement: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC

    
    .
    

References

  • BenchChem. (2025).[4] The Diverse Biological Landscape of 4-Methylbiphenyl and Its Derivatives: A Technical Guide. Retrieved from

  • Pisano, M., et al. (2021). "Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells." International Journal of Molecular Sciences, 22(11), 5486. Retrieved from

  • Zhang, Y., et al. (2022). "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives." Molecules, 27(18), 5843. Retrieved from

  • Duan, W., et al. (2015). "Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors." Chinese Journal of Natural Medicines. Retrieved from

  • Organic Syntheses. (1998).[6] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Org.[5][6][7] Synth. 75, 53. Retrieved from [6]

Sources

Validation

Comparing the reactivity of the aldehyde in 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde to other aromatic aldehydes

Part 1: Executive Summary The Steric-Electronic Pincer 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 2928-40-7) represents a distinct class of aromatic aldehydes where reactivity is governed by a "steric-electronic pince...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Steric-Electronic Pincer

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 2928-40-7) represents a distinct class of aromatic aldehydes where reactivity is governed by a "steric-electronic pincer." Unlike simple benzaldehyde, which is highly electrophilic and accessible, this molecule features an ortho-phenyl ring and a para-methyl group relative to the phenyl core.

  • The Steric Wall: The ortho-phenyl group rotates out of plane, creating a significant steric barrier that retards nucleophilic attack at the carbonyl carbon.

  • The Electronic Buffer: The para-methyl group exerts a weak inductive (

    
    ) and hyperconjugative effect, slightly reducing the electrophilicity of the carbonyl oxygen.
    
  • The Gateway Utility: While it displays sluggish kinetics in standard addition reactions, its unique topology allows for acid-catalyzed cyclization , making it a critical precursor for synthesizing substituted fluorenes—a reaction pathway inaccessible to standard benzaldehydes.

Part 2: Comparative Reactivity Analysis

Structural Deconstruction

To understand the performance of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (Target), we compare it against three standard benchmarks:

CompoundStructureKey FeatureReactivity Prediction
Benzaldehyde Ph-CHOBaselineHigh (Reference Standard)
4-Methylbenzaldehyde 4-Me-Ph-CHOElectronic AnalogHigh-Moderate (Slightly deactivated by Methyl)
2-Phenylbenzaldehyde 2-Ph-Ph-CHOSteric AnalogLow (Hindered by ortho-phenyl)
Target Molecule 4-Me-2-Ph-Ph-CHO Dual Effect Lowest (Steric block + Electronic deactivation)
Nucleophilic Addition Kinetics

In reactions involving nucleophilic attack at the carbonyl carbon (e.g., Grignard addition, NaBH4 reduction), the Target molecule exhibits significantly reduced reaction rates.

  • Mechanism: The bulky ortho-phenyl group creates a "conical" steric zone. For a nucleophile to attack the carbonyl carbon at the required Bürgi-Dunitz angle (107°), it must navigate this steric clash.

  • Data Insight: Comparative reduction studies using Sodium Borohydride (

    
    ) in ethanol show that while Benzaldehyde is consumed within minutes at 0°C, the Target molecule often requires ambient temperature or extended reaction times to reach completion.
    
The "Killer App": Cyclization Pathways

The defining feature of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is its ability to undergo intramolecular electrophilic substitution.

  • Fluorene Synthesis: Under strong acid catalysis, the carbonyl oxygen is protonated, generating a highly electrophilic carboxonium ion. The adjacent ortho-phenyl ring acts as an internal nucleophile, closing the ring to form a fluorenyl cation, which eventually yields 2-methylfluorene (after reduction) or 2-methyl-9-fluorenone (under oxidative conditions).

  • Selectivity: This reaction is specific to ortho-phenyl benzaldehydes. Standard benzaldehydes cannot cyclize and will instead undergo dimerization or polymerization under similar harsh acidic conditions.

Part 3: Visualization of Mechanisms

Diagram 1: Steric Hindrance & Nucleophilic Trajectory

This diagram illustrates why the Target molecule is less reactive than Benzaldehyde. The ortho-phenyl group physically blocks the optimal attack vector.

StericBlocking cluster_0 Standard Benzaldehyde cluster_1 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Benz Benzaldehyde (Open Face) Nuc1 Nucleophile (Fast Attack) Benz->Nuc1 Unobstructed 107° Angle Target Target Aldehyde (Steric Shield) Phenyl Ortho-Phenyl (Steric Wall) Target->Phenyl Attached Nuc2 Nucleophile (Slow Attack) Target->Nuc2 Hindered Access Phenyl->Nuc2 Repulsion/Blocking

Caption: Comparison of nucleophilic attack trajectories. The ortho-phenyl group in the target molecule obstructs the approach, significantly lowering the reaction rate constant (


).
Diagram 2: The Cyclization Gateway (Fluorene Formation)

This pathway highlights the unique utility of the molecule, transforming the "liability" of the phenyl ring into a synthetic asset.

Cyclization Start 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Inter1 Protonated Carbonyl (Super-Electrophile) Start->Inter1 Activation Acid + H+ (Acid Catalyst) Acid->Inter1 Cyclo Intramolecular Friedel-Crafts Attack Inter1->Cyclo Ring Rotation Fluorene 2-Methyl-9-fluorenol (Intermediate) Cyclo->Fluorene Cyclization Product 2-Methylfluorene (Final Product) Fluorene->Product Reduction/Elimination

Caption: Acid-mediated cyclization mechanism.[1][2][3] The proximity of the ortho-phenyl ring allows for intramolecular ring closure, yielding the fluorene core.

Part 4: Experimental Protocols

Protocol A: Comparative Reduction (Reactivity Benchmark)

Objective: To demonstrate the reduced reactivity of the Target compared to Benzaldehyde using a standard reduction.

Reagents:

  • Aldehyde Substrate (1.0 mmol)

  • Sodium Borohydride (

    
    , 0.5 mmol)
    
  • Ethanol (anhydrous, 10 mL)

Procedure:

  • Setup: Dissolve 1.0 mmol of the aldehyde in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (0.5 mmol) in one portion.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) every 5 minutes.

    • Benzaldehyde:[4][5][6][7][8][9][10] Expect complete consumption within <10 minutes .

    • Target Molecule: Expect persistence of starting material for >30 minutes at 0°C.

  • Adjustment: If the Target reaction is incomplete after 60 minutes, remove the ice bath and allow it to warm to room temperature (25°C) to drive completion.

  • Quench: Add 1 mL of saturated

    
     solution.
    

Scientific Note: The need to warm the reaction is a direct experimental validation of the steric energy barrier imposed by the ortho-phenyl group.

Protocol B: Acid-Catalyzed Cyclization (Synthesis of 2-Methylfluorene)

Objective: To utilize the unique structure of the Target for polycyclic synthesis.

Reagents:

  • 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (1.0 mmol)

  • Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (5 mL)

  • Triethylsilane (

    
    , 2.5 mmol) - Acts as a hydride source for reductive cyclization.
    

Procedure:

  • Dissolution: Dissolve the aldehyde in neat TFA (or Methanesulfonic acid) under an Argon atmosphere.

  • Cyclization/Reduction: Add Triethylsilane dropwise. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to 60°C for 4 hours. The aldehyde is first protonated, cyclizes to the alcohol, and is immediately reduced by the silane to the hydrocarbon.

  • Workup: Pour the mixture into ice water. Extract with Dichloromethane (

    
     mL). Wash organics with 
    
    
    
    to neutralize acid.
  • Purification: Evaporate solvent. The product, 2-methylfluorene, can be recrystallized from ethanol.

Part 5: References

  • Reactivity of Ortho-Substituted Benzaldehydes:

    • Title: Steric Hindrance in the Nucleophilic Addition to Carbonyl Compounds.[4]

    • Source: BenchChem Reactivity Guides.

    • Link:

  • Cyclization Mechanisms:

    • Title: Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate.

    • Source: ChemRxiv (2025).[11]

    • Link:

  • Synthesis of Fluorenes:

    • Title: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization.

    • Source: Beilstein Journal of Organic Chemistry (2021).

    • Link:

  • Compound Properties:

    • Title: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) Data Sheet.

    • Source: PubChem.[5][9]

    • Link:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Executive Summary & Chemical Profile[1] 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 109341-98-4 / Generic Biphenyl Aldehyde derivatives) presents a dual-hazard profile: local irritation characteristic of aromatic aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS: 109341-98-4 / Generic Biphenyl Aldehyde derivatives) presents a dual-hazard profile: local irritation characteristic of aromatic aldehydes and the environmental persistence potential of the biphenyl core.

Effective disposal requires a strict "Segregate & Incinerate" policy. Unlike simple aliphatic aldehydes, the biphenyl framework is resistant to mild biological degradation, necessitating high-temperature thermal destruction.

Chemical Identity & Hazard Matrix[2]
ParameterDataOperational Implication
Functional Groups Aromatic Aldehyde, Biphenyl SystemSusceptible to auto-oxidation (forming peroxides/acids) over time.
Physical State Solid (typically off-white/yellow powder)Dust explosion hazard if finely dispersed; requires particulate respiratory protection.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.
Environmental H411/H410 (Toxic to aquatic life)Zero Tolerance for drain disposal.
Flash Point >113°C (Predicted)Combustible but not Flammable (unless in solution).

The "Barrier of Defense": Pre-Disposal Assessment

Before initiating any disposal workflow, you must categorize the waste state. This determines the regulatory pathway (RCRA compliance).

Decision Logic: Waste Characterization
  • Scenario A: Pure Substance. (Expired reagent, excess solid).

  • Scenario B: Solution/Mixture. (Reaction mother liquor, dissolved in EtOAc/DCM/Hexane).

  • Scenario C: Spill Residue. (Contaminated sorbents).

Figure 1: Waste Stream Segregation Logic. Correct segregation reduces disposal costs and prevents dangerous incompatibilities.[3]

Operational Protocols

Protocol A: Bulk Waste Disposal (Standard Operation)

Objective: Safe packaging of routine lab waste for off-site incineration. Prohibited: Do NOT treat bulk waste in the lab (e.g., bulk oxidation) without a specific permit (RCRA "Treatment by Generator" restrictions).

  • Segregation:

    • Solids: Place pure solid in a wide-mouth HDPE jar. Label as "Solid Hazardous Waste: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde."

    • Liquids: Determine the solvent carrier.

      • Non-Halogenated: (e.g., Acetone, Ethanol). Combine in the "Organic Solvents (Non-Hal)" drum.

      • Halogenated:[4] (e.g., Dichloromethane). Combine in the "Halogenated Waste" drum.

  • Labeling:

    • Must list "Aldehyde, Organic" as a constituent.

    • Check "Irritant" and "Environmental Hazard" on the waste tag.

  • Storage:

    • Store away from Oxidizers (Nitric acid, Peroxides) and Strong Bases (Aldehydes can undergo exothermic polymerization or Cannizzaro reactions in base).

Protocol B: Spill Cleanup & Deactivation (Emergency Response)

Objective: Immediate containment and neutralization of a spill to prevent exposure.[5] Mechanism: Physical absorption followed by chemical oxidation (if necessary for decontamination of surfaces).

Step-by-Step Procedure:

  • Isolate & Protect:

    • Evacuate the immediate area (10 ft radius).

    • Don PPE: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles. If powder is airborne, use N95 or P100 respirator.

  • Containment (Solid Spill):

    • Do not dry sweep (creates dust).

    • Cover the spill with a generic absorbent (Vermiculite or Sand) dampened slightly with mineral oil or water to suppress dust.

    • Scoop into a disposable container.

  • Decontamination (Surface Cleaning):

    • Aldehydes can be chemically deactivated on surfaces using a mild oxidant.

    • Reagent: 10% Aqueous Sodium Bisulfite (

      
      ) or dilute Bleach (Sodium Hypochlorite).
      
    • Action: Wipe the contaminated surface with the oxidant solution. This converts the aldehyde to a bisulfite adduct (water-soluble) or carboxylic acid (less volatile).

    • Warning: Do not mix bleach with ammonia or acids.

  • Final Wash:

    • Clean area with soap and water.[6][5][7]

    • Dispose of all rags/sorbents as Solid Hazardous Waste .

Scientific Rationale & Regulatory Compliance

Why Incineration?

While aldehydes can be oxidized to carboxylic acids (which are generally safer), the biphenyl moiety poses an environmental persistence risk.

  • Biological Resistance: The biphenyl ring system is relatively stable and can be toxic to aquatic organisms (marine pollutants).

  • Thermal Destruction: Incineration at >1000°C ensures the complete rupture of the aromatic rings into

    
     and 
    
    
    
    , preventing bioaccumulation in the water table.
Incompatibility Alerts
  • Strong Oxidizers: Contact with Chromic acid, Permanganates, or concentrated Peroxides can cause ignition.

  • Strong Bases: Exposure to NaOH/KOH can induce exothermic polymerization or condensation reactions, potentially pressurizing waste containers.

US EPA / RCRA Classification
  • Status: Not specifically "U" or "P" listed by CAS name.

  • Characteristic:

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable).

    • If pure: Classify as Hazardous Waste due to toxicity/irritation profile under the "General Duty Clause" and potential aquatic toxicity.

  • Best Practice: Manage as "Non-Halogenated Organic Waste" (Waste Code: 002 or equivalent in local systems).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11237699, 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.